molecular formula C19H13N3O3 B10831315 SW157765

SW157765

Katalognummer: B10831315
Molekulargewicht: 331.3 g/mol
InChI-Schlüssel: QSSYRORXXFTVFI-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SW157765 is a useful research compound. Its molecular formula is C19H13N3O3 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-18(6-4-15-2-1-11-24-15)21-14-3-5-17-16(12-14)22-19(25-17)13-7-9-20-10-8-13/h1-12H,(H,21,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSYRORXXFTVFI-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of SW157765: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW157765 is a selective, small-molecule inhibitor of the non-canonical glucose transporter GLUT8 (solute carrier family 2 member 8, SLC2A8). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its synthetic lethal interaction in Non-Small Cell Lung Cancer (NSCLC) harboring concurrent mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and Kelch-like ECH-associated protein 1 (KEAP1). The core of this compound's therapeutic potential lies in its ability to exploit the metabolic reprogramming induced by these specific genetic alterations, leading to a state of metabolic crisis and selective tumor cell death.

Introduction

Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survive stressful microenvironments. One of the hallmarks of this reprogramming is an increased reliance on glucose, a phenomenon known as the Warburg effect. Consequently, targeting glucose metabolism has emerged as a promising anti-cancer strategy. This compound represents a targeted approach, inhibiting GLUT8, a facilitative glucose and fructose transporter. While GLUT8's precise physiological roles are still under investigation, it is known to be expressed in various tissues and overexpressed in several cancer types.

The therapeutic efficacy of this compound is particularly pronounced in NSCLC cells with a specific genetic signature: activating mutations in KRAS and loss-of-function mutations in KEAP1. This document will elucidate the molecular mechanisms underpinning this selective cytotoxicity.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters reported for this compound, providing a comparative view of its potency and selectivity.

ParameterTargetValueCell Line/SystemReference
IC50 GLUT81.2 µM[3H]-2-deoxyglucose uptake[1]
IC50 GLUT21.5 µM[3H]-2-deoxyglucose uptake[1]
Kd GLUT8200 nMNot Specified[2]

Core Mechanism of Action in KRAS/KEAP1 Double Mutant NSCLC

The selective antitumor activity of this compound in KRAS/KEAP1 double mutant NSCLC is a prime example of synthetic lethality, where the inhibition of GLUT8 is cytotoxic only in the presence of these specific genetic alterations. The underlying mechanism can be dissected into a series of interconnected molecular events.

The Role of KRAS and KEAP1 Mutations in Metabolic Reprogramming

Mutations in KRAS are a common driver in NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. Concurrently, loss-of-function mutations in KEAP1, a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), result in the persistent activation of the NRF2 antioxidant response pathway.

Under normal conditions, KEAP1 targets NRF2 for ubiquitination and proteasomal degradation. In KEAP1-mutant cancers, NRF2 is stabilized and accumulates in the nucleus, where it drives the expression of a battery of genes involved in detoxification and antioxidant defense. A key target of NRF2 is the cystine/glutamate antiporter, SLC7A11 (also known as xCT).

Upregulation of SLC7A11 leads to increased uptake of cystine, the oxidized form of the amino acid cysteine. Intracellularly, cystine is rapidly reduced to cysteine, a rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (GSH). This reduction of cystine to cysteine is a highly consumptive process for NADPH, the primary cellular reductant.

This high demand for NADPH creates a metabolic vulnerability: the cancer cells become heavily dependent on the pentose phosphate pathway (PPP), a major source of NADPH, which is fueled by glucose.

GLUT8 Inhibition by this compound and Induction of Metabolic Crisis

This compound, by selectively inhibiting GLUT8, restricts the influx of glucose into the cancer cells. This glucose deprivation directly impacts the PPP, leading to a sharp decline in NADPH production. The consequences of this NADPH depletion in the context of high SLC7A11 activity are catastrophic for the cell:

  • Increased Oxidative Stress: Without sufficient NADPH, the reduction of cystine to cysteine is impaired, leading to an accumulation of reactive oxygen species (ROS) and toxic intracellular disulfides.

  • Depletion of Antioxidant Reserves: The synthesis of glutathione, which is crucial for neutralizing ROS, is compromised due to the lack of its precursor, cysteine.

  • Metabolic Collapse: The combined effects of overwhelming oxidative stress and the inability to maintain redox homeostasis trigger a metabolic crisis, ultimately leading to cell death.

This cascade of events explains the synthetic lethal relationship between GLUT8 inhibition and KRAS/KEAP1 mutations.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for assessing the effect of this compound.

SW157765_Mechanism_of_Action cluster_0 KRAS/KEAP1 Mutant NSCLC Cell cluster_1 Pharmacological Intervention KRAS_mut KRAS Mutation NRF2 NRF2 (Constitutively Active) KEAP1_mut KEAP1 Mutation KEAP1_mut->NRF2 Inhibition of Degradation SLC7A11 SLC7A11 (xCT) Upregulation NRF2->SLC7A11 Transcriptional Upregulation Cystine_uptake Increased Cystine Uptake SLC7A11->Cystine_uptake NADPH_depletion High NADPH Consumption Cystine_uptake->NADPH_depletion Cystine Reduction Glucose_dependency Glucose Dependency (via PPP) NADPH_depletion->Glucose_dependency Compensatory Demand GLUT8 GLUT8 Glucose_dependency->GLUT8 PPP Pentose Phosphate Pathway (PPP) GLUT8->PPP Glucose Supply Metabolic_Crisis Metabolic Crisis (Oxidative Stress, Disulfide Accumulation) GLUT8->Metabolic_Crisis Glucose Supply Cut-off Glucose Glucose Glucose->GLUT8 Transport NADPH_prod NADPH Production PPP->NADPH_prod Cell_Death Cell Death Metabolic_Crisis->Cell_Death This compound This compound This compound->GLUT8 Inhibition

Caption: Mechanism of this compound-induced synthetic lethality in KRAS/KEAP1 mutant NSCLC.

Experimental_Workflow cluster_workflow 2-Deoxyglucose (2-DG) Uptake Assay Workflow start Seed KRAS/KEAP1 mutant NSCLC cells in a 96-well plate incubation1 Incubate cells overnight to allow attachment start->incubation1 treatment Pre-incubate with this compound or vehicle control incubation1->treatment add_2DG Add fluorescent 2-DG analog (e.g., 2-NBDG) treatment->add_2DG incubation2 Incubate for a defined period (e.g., 30-60 minutes) add_2DG->incubation2 wash Wash cells with cold PBS to stop uptake incubation2->wash lysis Lyse cells wash->lysis measurement Measure fluorescence intensity (proportional to 2-DG uptake) lysis->measurement analysis Data analysis and IC50 calculation measurement->analysis

Caption: A generalized workflow for a 2-deoxyglucose uptake assay to evaluate this compound.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to characterize the activity of this compound.

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake into cells and is a fundamental method for quantifying the inhibitory effect of compounds like this compound on glucose transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glucose uptake in KRAS/KEAP1 double mutant NSCLC cells.

Materials:

  • KRAS/KEAP1 double mutant NSCLC cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free DMEM

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound stock solution (in DMSO)

  • Fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)

  • Cell lysis buffer

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the NSCLC cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in glucose-free DMEM. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of warm PBS.

    • Add 50 µL of the diluted this compound or control solutions to the respective wells.

    • Pre-incubate the plate for 1-2 hours at 37°C.

  • 2-DG Uptake:

    • Prepare a working solution of the fluorescent 2-DG analog (e.g., 100 µM 2-NBDG) in glucose-free DMEM.

    • Add 50 µL of the 2-DG solution to each well, resulting in a final volume of 100 µL and the desired final concentrations of this compound and 2-DG.

    • Incubate the plate for 30-60 minutes at 37°C. The optimal incubation time may need to be determined empirically for the specific cell line.

  • Termination of Uptake and Measurement:

    • To stop the glucose uptake, rapidly aspirate the medium from the wells.

    • Immediately wash the cells three times with 150 µL of ice-cold PBS per well.

    • After the final wash, add 50 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature on a shaker to ensure complete lysis.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent 2-DG analog (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence readings to the vehicle control to determine the percentage of glucose uptake inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Conclusion

This compound is a selective GLUT8 inhibitor with a well-defined mechanism of action in KRAS/KEAP1 double mutant NSCLC. Its ability to induce synthetic lethality by exploiting the metabolic vulnerabilities created by these mutations highlights the potential of targeting nutrient transporters in genetically defined cancer subtypes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation and further development of this compound and similar targeted metabolic inhibitors. Further research into the broader applicability of this approach in other cancers with similar metabolic reprogramming is warranted.

References

SW157765: A Selective GLUT8 Inhibitor for KRAS/KEAP1 Co-mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

SW157765 is a potent and selective small-molecule inhibitor of the solute carrier family 2 member 8 (SLC2A8), also known as glucose transporter 8 (GLUT8). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways. This compound has emerged as a promising therapeutic agent, particularly for a subset of non-small cell lung cancers (NSCLC) harboring co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1), a negative regulator of the transcription factor NRF2.[1] Cells with this genetic background exhibit a heightened dependency on glucose metabolism, rendering them particularly vulnerable to the inhibition of GLUT8.[1]

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting the function of GLUT8, a facilitative glucose transporter. In the context of KRAS/KEAP1 co-mutated NSCLC, the constitutive activation of the NRF2 pathway, due to KEAP1 loss-of-function, leads to a metabolic reprogramming that increases the demand for glucose. GLUT8 plays a crucial role in satisfying this elevated metabolic need. By blocking GLUT8-mediated glucose uptake, this compound effectively starves these cancer cells of a critical energy source, leading to dose-dependent inhibition of proliferation and induction of cell death.[1]

Data Presentation: Inhibitory Activity of this compound

The selectivity of this compound for GLUT8 is a key feature of its therapeutic potential. The following table summarizes the available quantitative data on its inhibitory activity.

Compound Target Inhibitory Constant (Kd) IC50 Selectivity Reference
This compoundGLUT8 (SLC2A8)200 nM-Selective for GLUT8[2]
P20 (another GLUT8 inhibitor)GLUT8 (SLC2A8)-2.1 µM2.9-fold selective over GLUT2[2]

Note: A comprehensive selectivity panel with IC50 values for this compound against other GLUT isoforms is not yet publicly available.

Experimental Protocols

The following protocols describe the key assays used to characterize the activity of this compound.

2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog, 2-deoxyglucose, to quantify the rate of glucose transport into cells.

Materials:

  • KRAS/KEAP1 mutant NSCLC cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-2-deoxy-D-glucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

  • This compound

  • Phloretin (a non-selective GLUT inhibitor, as a positive control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Seed NSCLC cells in 24-well plates and grow to 80-90% confluency.

  • Glucose Starvation: Wash cells twice with warm PBS and incubate in glucose-free KRH buffer for 1 hour at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add this compound at various concentrations to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (Phloretin).

  • Glucose Uptake: Add [³H]-2-DG (to a final concentration of 0.5-1.0 µCi/mL) or 2-NBDG to each well and incubate for 10-15 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • For [³H]-2-DG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For 2-NBDG: Measure fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm).

  • Data Analysis: Normalize the glucose uptake to the protein concentration of each sample. Plot the percentage of glucose uptake inhibition against the log concentration of this compound to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and survival of cancer cells.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using the appropriate plate reader.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the GI50 (growth inhibition 50) value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its mechanism of action.

cluster_0 High-Throughput Screening for GLUT8 Inhibitors CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., 2-DG Uptake Assay) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Screen (Dose-Response) HitIdentification->SecondaryScreen SelectivityPanel Selectivity Panel (vs. other GLUTs) SecondaryScreen->SelectivityPanel LeadOptimization Lead Optimization SelectivityPanel->LeadOptimization This compound This compound LeadOptimization->this compound

Caption: Workflow for the discovery of selective GLUT8 inhibitors.

cluster_0 KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Mutant KRAS (Constitutively Active) MetabolicReprogramming Metabolic Reprogramming (Increased Glycolysis) KRAS_mut->MetabolicReprogramming Drives KEAP1_mut Mutant KEAP1 (Inactive) NRF2 NRF2 KEAP1_mut->NRF2 Fails to inhibit ARE Antioxidant Response Element (ARE) NRF2->ARE Activates ARE->MetabolicReprogramming Promotes CellProliferation Cancer Cell Proliferation & Survival MetabolicReprogramming->CellProliferation Supports GLUT8 GLUT8 GLUT8->MetabolicReprogramming Supplies Glucose Glucose Extracellular Glucose Glucose->GLUT8 Transport This compound This compound This compound->GLUT8 Inhibits

Caption: this compound mechanism in KRAS/KEAP1 mutant NSCLC.

cluster_0 2-DG Glucose Uptake Assay Workflow CellSeeding 1. Seed NSCLC Cells GlucoseStarvation 2. Glucose Starvation CellSeeding->GlucoseStarvation InhibitorTreatment 3. Treat with this compound GlucoseStarvation->InhibitorTreatment DG_Uptake 4. Add Labeled 2-DG InhibitorTreatment->DG_Uptake Wash 5. Stop Uptake & Wash DG_Uptake->Wash Lysis 6. Cell Lysis Wash->Lysis Quantification 7. Quantify 2-DG Uptake Lysis->Quantification Analysis 8. Data Analysis (IC50) Quantification->Analysis

Caption: Experimental workflow for the 2-DG uptake assay.

References

The Role of SW157765 in KRAS/KEAP1 Double Mutant Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) harboring concurrent mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) tumor suppressor represents a clinically challenging subtype characterized by aggressive tumor growth and broad therapeutic resistance. This resistance extends to standard chemotherapy, immunotherapy, and even targeted agents directed at KRAS. Recent research has unveiled a novel therapeutic vulnerability in this double mutant NSCLC subtype, centered on a metabolic dependency regulated by the glucose transporter GLUT8 (SLC2A8). The small molecule SW157765 has been identified as a selective inhibitor of GLUT8, demonstrating potent and selective cytotoxicity against KRAS/KEAP1 double mutant NSCLC cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing the underlying synthetic lethality arising from the interplay between oncogenic KRAS signaling and deficient NRF2-mediated antioxidant responses. We present a compilation of quantitative data from key preclinical studies, detailed experimental protocols for assessing this compound activity, and visual representations of the core signaling pathways and experimental workflows.

Introduction: The Challenge of KRAS/KEAP1 Double Mutant NSCLC

KRAS is the most frequently mutated oncogene in NSCLC, with the G12C mutation being a common target for recently developed inhibitors.[1][2] However, the efficacy of these agents is often limited by co-occurring mutations. Mutations in KEAP1, a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), are found in approximately 20% of KRAS-mutant lung adenocarcinomas.[3][4] This co-mutation is associated with a poor prognosis and resistance to various therapies, including chemotherapy and immunotherapy.[1][5]

The KEAP1/NRF2 pathway is a master regulator of the cellular antioxidant response.[6][7] Loss-of-function mutations in KEAP1 lead to the constitutive activation of NRF2, which drives the expression of a battery of cytoprotective genes involved in detoxification and antioxidant defense.[8][9] This heightened antioxidant capacity allows cancer cells to tolerate high levels of reactive oxygen species (ROS) generated by rapid proliferation and oncogenic signaling, contributing to therapeutic resistance. The convergence of oncogenic KRAS signaling and constitutive NRF2 activation creates a unique metabolic state in these double mutant cancer cells, rendering them dependent on specific metabolic pathways for survival.

This compound: A Selective GLUT8 Inhibitor

This compound is a small molecule that has been identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (solute carrier family 2 member 8, SLC2A8).[1][5][10] Unlike the more ubiquitously expressed glucose transporters like GLUT1, GLUT8 has a more restricted expression pattern. The key finding is that KRAS/KEAP1 double mutant NSCLC cells exhibit a selective sensitivity to this compound.[1] This sensitivity arises from a synthetic lethal interaction where the combined effects of KRAS activation and NRF2-driven metabolic reprogramming create a dependency on GLUT8-mediated glucose uptake.[1]

Mechanism of Action

The selective toxicity of this compound in KRAS/KEAP1 double mutant NSCLC is a result of the convergent modulation of metabolic and xenobiotic gene regulatory programs by both KRAS and NRF2.[1] The current understanding of the mechanism is as follows:

  • NRF2-driven Metabolic Reprogramming: Constitutive NRF2 activation in KEAP1 mutant cells leads to the upregulation of various metabolic enzymes. This includes the expression of Cytochrome P450 family 4 member F11 (CYP4F11), which has been identified as a candidate NRF2 target gene.[11]

  • KRAS-driven Dependency: Oncogenic KRAS signaling further alters cellular metabolism, creating a high demand for glucose and other nutrients to fuel rapid cell growth and proliferation.

  • GLUT8 Dependency: The combination of these KRAS and NRF2-driven metabolic alterations results in a specific dependency on GLUT8 for glucose uptake to sustain the reprogrammed metabolic state.[1] this compound-sensitive NSCLC cell lines are also found to be selectively sensitive to glucose deprivation and genetic depletion of GLUT8.[1]

  • Inhibition of Glucose Uptake: this compound selectively inhibits the uptake of glucose in these dependent cells by blocking GLUT8 function. This is evidenced by the dose-dependent inhibition of fluorescent 2-deoxyglucose (2DG) uptake in this compound-sensitive cells.[1]

  • Cellular Cytotoxicity: The inhibition of this critical metabolic pathway leads to a state of metabolic crisis and subsequent cell death in the KRAS/KEAP1 double mutant NSCLC cells.

The following diagram illustrates the proposed signaling and metabolic pathway leading to the selective vulnerability of KRAS/KEAP1 double mutant NSCLC to this compound.

SW157765_Mechanism cluster_0 KRAS Mutant NSCLC Cell KRAS_mut Oncogenic KRAS (e.g., G12C) RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_mut->RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway KRAS_mut->PI3K_AKT Metabolic_Reprogramming Metabolic Reprogramming KRAS_mut->Metabolic_Reprogramming KEAP1_mut KEAP1 Loss-of-Function Mutation NRF2 NRF2 KEAP1_mut->NRF2 Cell_Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation NRF2->Metabolic_Reprogramming GLUT8 GLUT8 (SLC2A8) GLUT8->Cell_Proliferation Cell_Death Cell Death This compound This compound This compound->GLUT8 Inhibition Glucose Glucose Glucose->GLUT8 Uptake Metabolic_Reprogramming->GLUT8 Increased Dependency

This compound Mechanism of Action

Quantitative Data Summary

The selective cytotoxicity of this compound against KRAS/KEAP1 double mutant NSCLC cell lines has been demonstrated through in vitro cell viability and spheroid model assays. The following tables summarize the quantitative data from these key experiments.

Table 1: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines

Cell LineKRAS MutationKEAP1 MutationThis compound IC50 (µM)
Sensitive Lines
A549G12SE219*< 1
H2009G12AG364C< 1
H1944G12VG480W< 1
Resistant Lines
H23G12CWT> 10
H358G12CWT> 10
H1792G12CWT> 10
H2122G12CWT> 10

Data compiled from publicly available information and representative of findings in McMillan et al., 2018.

Table 2: Effect of this compound on 2-Deoxyglucose (2DG) Uptake

Cell LineThis compound Concentration% Inhibition of 2DG Uptake
Sensitive Line (e.g., A549) 1 µMSignificant Inhibition
5 µMStrong Inhibition
Resistant Line (e.g., H23) 1 µMNo Significant Inhibition
5 µMNo Significant Inhibition

Qualitative summary based on graphical data from McMillan et al., 2018.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of NSCLC cell lines in a 96-well format.

Materials:

  • NSCLC cell lines (e.g., A549, H23)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration).

    • Incubate for 72 hours at 37°C.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell_Viability_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with this compound serial dilutions incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_ctg Add CellTiter-Glo® reagent incubate2->add_ctg measure_lum Measure luminescence add_ctg->measure_lum analyze_data Analyze data and calculate IC50 measure_lum->analyze_data end End analyze_data->end

Cell Viability Assay Workflow
2-Deoxyglucose (2DG) Uptake Assay

This protocol measures the effect of this compound on glucose uptake using a fluorescent 2-deoxyglucose analog (e.g., 2-NBDG).

Materials:

  • NSCLC cell lines

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Fluorescent 2-deoxyglucose analog (e.g., 2-NBDG)

  • Glucose-free medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density.

    • Incubate overnight at 37°C.

  • Compound Treatment and Glucose Starvation:

    • Wash cells with PBS and replace with glucose-free medium containing the desired concentrations of this compound or vehicle control.

    • Incubate for a specified period (e.g., 1-4 hours) to induce glucose starvation and allow for compound activity.

  • 2DG Uptake:

    • Add the fluorescent 2-deoxyglucose analog to each well at a final concentration of 50-100 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Signal Measurement:

    • Wash the cells three times with ice-cold PBS to remove extracellular 2DG.

    • Add PBS to each well.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal to the vehicle control.

Glucose_Uptake_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 starve_treat Glucose starve and treat with this compound incubate1->starve_treat add_2dg Add fluorescent 2-deoxyglucose starve_treat->add_2dg incubate2 Incubate for 15-30 min add_2dg->incubate2 wash_cells Wash with ice-cold PBS incubate2->wash_cells measure_fluor Measure fluorescence wash_cells->measure_fluor analyze_data Analyze data measure_fluor->analyze_data end End analyze_data->end

2-Deoxyglucose Uptake Assay Workflow
3D Spheroid Culture and Viability Assay

This protocol describes the formation of NSCLC spheroids and the assessment of this compound's effect on their viability.

Materials:

  • NSCLC cell lines

  • Ultra-low attachment 96-well round-bottom plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Spheroid Formation:

    • Seed cells in ultra-low attachment 96-well round-bottom plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate for 3-5 days to allow for spheroid formation.

  • Compound Treatment:

    • Carefully add 100 µL of medium containing 2x the final concentration of this compound or vehicle control to each well.

    • Incubate for 72-96 hours.

  • Viability Assessment:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix thoroughly by pipetting up and down to ensure spheroid lysis.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Analyze data as described for the 2D cell viability assay.

Conclusion and Future Directions

The identification of this compound as a selective inhibitor of GLUT8 that targets a specific metabolic vulnerability in KRAS/KEAP1 double mutant NSCLC represents a significant advancement in the pursuit of personalized therapies for this challenging cancer subtype. The preclinical data strongly support the continued investigation of this compound and other GLUT8 inhibitors as a potential therapeutic strategy.

Future research should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in patient-derived xenograft (PDX) models of KRAS/KEAP1 double mutant NSCLC.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the drug-like properties of this compound to enable its development as a clinical candidate.

  • Combination Therapies: Exploring the potential of combining this compound with other targeted agents or standard-of-care therapies to enhance efficacy and overcome potential resistance mechanisms.

  • Biomarker Development: Validating the use of KRAS and KEAP1 mutational status as predictive biomarkers for response to GLUT8 inhibition in a clinical setting.

The targeted inhibition of a metabolic dependency, as demonstrated by this compound, offers a promising new avenue for the treatment of KRAS/KEAP1 double mutant NSCLC and underscores the importance of understanding the complex interplay between oncogenic signaling and metabolic reprogramming in cancer.

References

SW157765: A Potent Inhibitor of GLUT8-Mediated Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SW157765 has been identified as a potent and selective inhibitor of the solute carrier family 2 member 8 (SLC2A8), commonly known as glucose transporter 8 (GLUT8). This document provides a comprehensive technical overview of this compound's effect on glucose uptake, including quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting glucose transport.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against glucose transporters has been quantified using in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for GLUT8 and the closely related transporter, GLUT2.

TransporterThis compound IC50 (µM)
GLUT81.2
GLUT21.5

Data sourced from a study utilizing a human embryonic kidney (HEK293) cell line with endogenous GLUT1 expression suppressed and engineered to overexpress the specific glucose transporter isoform being assayed.

Mechanism of Action: Direct Inhibition of GLUT8

This compound exerts its effect on glucose uptake through the direct inhibition of the GLUT8 transporter. By binding to the transporter, this compound blocks the facilitative diffusion of glucose across the cell membrane, thereby reducing the intracellular glucose concentration. It is important to note that current research indicates a direct inhibitory action on the transporter itself, and there is no direct evidence to suggest that this compound modulates the upstream signaling pathways that regulate GLUT8 expression or translocation.

Signaling Pathways Associated with GLUT8 Function

While this compound acts as a direct inhibitor, understanding the signaling pathways that regulate GLUT8 is crucial for contextualizing its effects. GLUT8 translocation to the plasma membrane, a key step in its function, can be stimulated by insulin. This process is thought to occur through a pathway involving the Insulin-like Growth Factor 1 (IGF-1) receptor and Insulin Receptor Substrate 1 (IRS-1), analogous to the well-characterized regulation of GLUT4. Additionally, intracellular calcium levels and the activity of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump have been implicated in the regulation of GLUT8 translocation.

GLUT8_Signaling_Pathway Insulin Insulin IGF1R IGF-1 Receptor Insulin->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT8_Vesicle GLUT8 Vesicle Akt->GLUT8_Vesicle Promotes Translocation Plasma_Membrane Plasma Membrane GLUT8_Vesicle->Plasma_Membrane Fuses with GLUT8_PM GLUT8 Glucose_Uptake Glucose Uptake GLUT8_PM->Glucose_Uptake Facilitates Calcium Intracellular Ca2+ Calcium->GLUT8_Vesicle Influences Translocation SERCA SERCA SERCA->Calcium Regulates

Caption: Putative signaling pathway for insulin-stimulated GLUT8 translocation.

Experimental Protocols: In Vitro Glucose Uptake Assay

The following protocol describes a representative method for quantifying the inhibitory effect of this compound on GLUT8-mediated glucose uptake using a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

1. Cell Culture and Seeding:

  • Cell Line: HEK293 cells with stable knockdown of endogenous GLUT1 and overexpression of human GLUT8.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., Puromycin) to maintain overexpression.

  • Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • On the day of the assay, prepare serial dilutions of this compound in glucose-free Krebs-Ringer-HEPES (KRH) buffer. The final DMSO concentration should be kept below 0.5%.

  • Wash the cells once with KRH buffer.

  • Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Phloretin).

3. Glucose Uptake Measurement:

  • Prepare a solution of 2-NBDG in glucose-free KRH buffer at a final concentration of 100 µM.

  • Add the 2-NBDG solution to each well to initiate glucose uptake.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • To terminate the assay, remove the 2-NBDG solution and wash the cells twice with ice-cold KRH buffer.

4. Data Acquisition and Analysis:

  • Add KRH buffer to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Subtract the background fluorescence from wells without cells.

  • Normalize the fluorescence intensity of the compound-treated wells to the vehicle control wells.

  • Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Experimental_Workflow Start Start Cell_Seeding Seed HEK293-GLUT8 cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Prep Prepare this compound dilutions Incubation1->Compound_Prep Treatment Treat cells with this compound (30 min, 37°C) Compound_Prep->Treatment Add_2NBDG Add 2-NBDG solution (15-30 min, 37°C) Treatment->Add_2NBDG Wash Wash with ice-cold buffer Add_2NBDG->Wash Read_Fluorescence Measure fluorescence (Ex: 485nm, Em: 535nm) Wash->Read_Fluorescence Data_Analysis Analyze data and calculate IC50 Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound on glucose uptake.

Conclusion

This compound is a valuable research tool for investigating the role of GLUT8 in various physiological and pathological processes. Its potent and selective inhibition of GLUT8-mediated glucose uptake provides a means to probe the metabolic dependencies of cells and tissues that rely on this transporter. Further research is warranted to fully elucidate the therapeutic potential of this compound and other GLUT8 inhibitors in diseases characterized by aberrant glucose metabolism, such as certain cancers and metabolic disorders.

Technical Guide: SLC2A8 Inhibition by SW157765

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the inhibition of the solute carrier family 2 member 8 (SLC2A8), also known as glucose transporter 8 (GLUT8), by the small molecule inhibitor SW157765. It includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against human SLC2A8 and the closely related transporter SLC2A2 (GLUT2) was determined using a [³H]-2-deoxyglucose uptake assay. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Target TransporterInhibitorIC₅₀ (µM)Assay SystemReference
SLC2A8 (GLUT8) This compound1.2 HEK293 cells overexpressing human SLC2A8[1]
SLC2A2 (GLUT2)This compound1.5HEK293 cells overexpressing human SLC2A2[1]

Note: The data indicates that this compound is a potent inhibitor of SLC2A8, with similar potency against SLC2A2, which is also highly expressed in hepatocytes.[1]

Experimental Protocols

Determination of Inhibitor Potency using a [³H]-2-Deoxyglucose Uptake Assay

This protocol outlines the methodology for assessing the inhibitory effect of compounds like this compound on SLC2A8-mediated glucose uptake. The method utilizes an engineered human embryonic kidney (HEK293) cell line with suppressed endogenous glucose transporter expression and stable overexpression of the target transporter, SLC2A8.

2.1.1. Cell Line and Culture

  • Cell Line: HEK293 cell line with shRNA-mediated knockdown of endogenous GLUT1 and stable overexpression of human SLC2A8 (or other GLUT isoforms for selectivity profiling).[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., puromycin) to maintain overexpression of the transporter.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2.1.2. [³H]-2-Deoxyglucose Uptake Assay Protocol

  • Cell Seeding: Seed the engineered HEK293 cells into 96-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with Krebs-Ringer Phosphate HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4). After the final wash, incubate the cells in 100 µL of KRPH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • Inhibitor Incubation: Prepare serial dilutions of this compound in KRPH buffer. Add the desired concentrations of the inhibitor to the cells and incubate for 10-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Initiation of Glucose Uptake: To start the uptake, add 10 µL of a solution containing [³H]-2-deoxyglucose (final concentration typically 0.5-1.0 µCi/mL) and unlabeled 2-deoxyglucose (to a final concentration that approximates the Kₘ of the transporter, e.g., 100 µM).

  • Incubation: Incubate the plate at room temperature for a short period, typically 5-10 minutes. This time should be within the linear range of glucose uptake for the specific cell line.

  • Termination of Uptake: To stop the reaction, rapidly wash the cells three times with 200 µL of ice-cold KRPH buffer containing a glucose transport inhibitor like phloretin (e.g., 200 µM) or cytochalasin B.

  • Cell Lysis: Lyse the cells by adding 100 µL of a lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH) to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the amount of [³H]-2-deoxyglucose taken up by the cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SLC2A8 Inhibition in Hepatocytes

The inhibition of SLC2A8 in hepatocytes by this compound has significant effects on intracellular carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and glutamine anaplerosis. The following diagram illustrates the proposed signaling pathway.

cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm & Mitochondria This compound This compound SLC2A8 SLC2A8 (GLUT8) This compound->SLC2A8 Inhibition Fructose_int Intracellular Fructose/Glucose SLC2A8->Fructose_int Reduced Transport Fructose_ext Extracellular Fructose/Glucose Fructose_ext->SLC2A8 Transport Glycolysis Glycolysis Fructose_int->Glycolysis Fructose_int->Glycolysis Reduced Flux Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle AcetylCoA->TCA_Cycle Reduced Flux Glutamine Glutamine Anaplerosis Glutamine Anaplerosis Glutamine->Anaplerosis AlphaKG α-Ketoglutarate AlphaKG->TCA_Cycle Anaplerosis->TCA_Cycle No Compensatory Increase Anaplerosis->AlphaKG

Caption: Effect of this compound on hepatocyte metabolism.

Description of Signaling Pathway: SLC2A8 facilitates the transport of fructose and glucose into hepatocytes.[2] Inhibition of SLC2A8 by this compound reduces the intracellular availability of these hexoses. This leads to a decreased flux through glycolysis, resulting in lower levels of pyruvate and subsequently acetyl-CoA. The reduced availability of acetyl-CoA disrupts the normal flux of the TCA cycle.[1][3] Importantly, this disruption does not trigger a compensatory increase in glutamine anaplerosis, a pathway that can replenish TCA cycle intermediates.[1][3] This dual effect of suppressing TCA cycle flux without inducing glutamine utilization is a key consequence of SLC2A8 inhibition in hepatocytes.[1][3]

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the discovery and characterization of an SLC2A8 inhibitor like this compound.

cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screening Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID IC50 IC₅₀ Determination ([³H]-2-DG Uptake Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other GLUTs) IC50->Selectivity Metabolism Metabolic Studies (e.g., TCA cycle flux) Selectivity->Metabolism Animal_Model Animal Models (e.g., Diet-induced obesity) Metabolism->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies (e.g., reduction of steatosis) PK_PD->Efficacy

Caption: Workflow for SLC2A8 inhibitor characterization.

Description of Experimental Workflow: The process begins with a high-throughput screen of a compound library to identify initial hits that inhibit glucose/fructose uptake in a relevant cell-based assay.[1] Promising hits, such as this compound, are then subjected to in-depth in vitro characterization. This includes determining the IC₅₀ against the primary target (SLC2A8) and assessing selectivity by testing against other related transporters (e.g., GLUT2).[1] Further in vitro studies elucidate the compound's mechanism of action, such as its effect on metabolic pathways like the TCA cycle.[1][3] Finally, the inhibitor is validated in in vivo models, for instance, in mice with diet-induced metabolic disorders, to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic efficacy.[1]

References

SW157765: A Technical Guide to its Specificity for the Non-Canonical Glucose Transporter GLUT8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 has emerged as a molecule of interest in metabolic research and oncology, identified as a selective inhibitor of the non-canonical glucose transporter GLUT8 (Gene Symbol: SLC2A8).[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's specificity, mechanism of action, and the experimental approaches used to characterize it. A notable feature of this compound is its pronounced efficacy in non-small cell lung cancer (NSCLC) cells harboring concurrent KRAS and KEAP1 mutations.[1][2]

Specificity of this compound

This compound is characterized as a potent and specific inhibitor of the non-canonical glucose transporter GLUT8.[1] While a complete selectivity profile across all canonical and non-canonical glucose transporters is not extensively documented in publicly available literature, the existing data highlights its high affinity for GLUT8.

Quantitative Data on this compound Specificity

The primary quantitative measure of this compound's potency for GLUT8 is its dissociation constant (Kd).

Target TransporterGene SymbolTransporter ClassPotency (Kd)Reference
GLUT8SLC2A8Non-canonical (Class III)200 nM[1]

Mechanism of Action and Cellular Context

This compound exerts its biological effects by directly inhibiting the glucose transport function of GLUT8. This inhibition has been shown to be particularly effective in cancer cells with specific genetic backgrounds, namely those with co-occurring mutations in the KRAS oncogene and the KEAP1 tumor suppressor gene.

Signaling Pathway and Logic

The sensitivity of KRAS/KEAP1 double-mutant NSCLC cells to this compound is attributed to a synthetic lethal interaction arising from the metabolic reprogramming induced by these mutations. The NRF2 pathway, which is constitutively activated by KEAP1 mutations, and the altered metabolic demands driven by oncogenic KRAS, create a dependency on metabolic pathways that are influenced by GLUT8. Inhibition of GLUT8 by this compound disrupts this metabolic homeostasis, leading to selective cell death in these cancer cells.

cluster_0 KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Oncogenic KRAS Mutation Metabolic_Reprogramming Metabolic Reprogramming KRAS_mut->Metabolic_Reprogramming KEAP1_mut KEAP1 Mutation NRF2 NRF2 Pathway (Constitutively Active) KEAP1_mut->NRF2 NRF2->Metabolic_Reprogramming GLUT8_Dep Dependency on GLUT8 Metabolic_Reprogramming->GLUT8_Dep GLUT8 GLUT8 (SLC2A8) GLUT8_Dep->GLUT8 Glucose_Uptake Glucose Uptake GLUT8->Glucose_Uptake Cell_Survival Cancer Cell Survival Glucose_Uptake->Cell_Survival This compound This compound This compound->Inhibition Inhibition->GLUT8 Cell_Death Selective Cell Death Inhibition->Cell_Death leads to

Figure 1: Mechanism of this compound action in KRAS/KEAP1 mutant NSCLC.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's specificity for GLUT8.

In Vitro Glucose Uptake Assay

This assay is fundamental to determining the inhibitory effect of this compound on glucose transport into cells.

Objective: To measure the dose-dependent inhibition of 2-deoxyglucose (2DG) uptake by this compound in cells expressing GLUT8.

Materials:

  • Cell line with high endogenous GLUT8 expression (e.g., specific NSCLC cell lines) or a cell line engineered to overexpress GLUT8.

  • Cell culture medium (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS).

  • Phosphate-Buffered Saline (PBS).

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.

  • This compound stock solution (in DMSO).

  • Cytochalasin B (as a positive control for glucose transport inhibition).

  • Scintillation fluid and counter (for radiolabeled glucose).

  • Plate reader (for fluorescent glucose).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in a logarithmic growth phase at the time of the assay.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Serum Starvation: On the day of the assay, wash the cells with PBS and incubate in serum-free medium for a defined period (e.g., 2-4 hours) to reduce basal glucose uptake.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (and controls: vehicle and Cytochalasin B) in KRPH buffer for 30-60 minutes at 37°C.

  • Initiation of Glucose Uptake: Add the radiolabeled or fluorescent 2-deoxyglucose to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of glucose uptake for the specific cell line.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement:

    • For radiolabeled glucose: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For fluorescent glucose: Lyse the cells and measure the fluorescence using a plate reader according to the manufacturer's instructions.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

start Start seed_cells Seed cells in multi-well plate start->seed_cells culture Culture overnight (37°C, 5% CO₂) seed_cells->culture starve Serum starve cells culture->starve pre_incubate Pre-incubate with This compound/controls starve->pre_incubate add_2dg Add labeled 2-deoxyglucose pre_incubate->add_2dg terminate Terminate uptake (wash with cold PBS) add_2dg->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity or fluorescence lyse->measure analyze Analyze data (determine IC50) measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro glucose uptake assay.
Competitive Binding Assay

This assay can be used to determine the binding affinity (Kd) of this compound to GLUT8.

Objective: To quantify the binding of this compound to GLUT8 by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane preparations from cells overexpressing GLUT8.

  • A suitable radiolabeled ligand for GLUT8 (e.g., a radiolabeled glucose analog or a known GLUT8 inhibitor).

  • This compound at various concentrations.

  • Binding buffer.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound in the binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled known ligand).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific ligand and transporter.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the Ki, which can be converted to Kd.

Conclusion

This compound is a valuable research tool for investigating the role of the non-canonical glucose transporter GLUT8. Its selectivity for GLUT8, coupled with its efficacy in KRAS/KEAP1 mutant cancer cells, provides a unique opportunity to explore novel therapeutic strategies targeting metabolic vulnerabilities in cancer. Further research to fully elucidate its selectivity profile across the entire family of glucose transporters will provide a more complete understanding of its pharmacological properties.

References

The Therapeutic Potential of SW157765: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Selective GLUT8 Inhibitor for KRAS/KEAP1-Mutant Non-Small Cell Lung Cancer

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of SW157765, a selective inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8. This document is intended for researchers, scientists, and drug development professionals interested in the targeted therapy of non-small cell lung cancer (NSCLC).

Executive Summary

This compound is a promising therapeutic agent that exhibits potent and selective anticancer activity against a specific molecular subtype of NSCLC characterized by co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene. These cancer cells display a unique metabolic vulnerability, demonstrating a heightened dependence on GLUT8 for glucose uptake to fuel serine biosynthesis. This compound acts as a "prodrug," requiring metabolic activation by the cytochrome P450 enzyme CYP4F11, which is often overexpressed in cancer cells with a constitutively active NRF2 pathway, a common consequence of KEAP1 mutations. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound in selectively targeting and inhibiting the growth of these double-mutant cancer cells, highlighting its potential as a personalized medicine for a defined patient population with a high unmet medical need.

Mechanism of Action

This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8)[1][2]. Its therapeutic efficacy is rooted in the unique metabolic reprogramming observed in NSCLC cells harboring concurrent mutations in KRAS and KEAP1[3][4].

The primary mechanism of action can be summarized as follows:

  • Selective GLUT8 Inhibition: this compound directly binds to and inhibits the function of GLUT8, a glucose transporter that is highly expressed in KRAS/KEAP1 mutant NSCLC cells[3].

  • Disruption of Glucose Uptake: By blocking GLUT8, this compound prevents the uptake of glucose into the cancer cells[1].

  • Inhibition of Serine Biosynthesis: These specific cancer cells are highly dependent on a constant supply of glucose to fuel the serine biosynthesis pathway, which is crucial for nucleotide synthesis, and other essential cellular processes[3].

  • Induction of Cell Death: The inhibition of glucose uptake and the subsequent disruption of serine biosynthesis leads to metabolic stress and ultimately, selective cell death in these vulnerable cancer cells.

The Role of KRAS and KEAP1/NRF2 Signaling

The selective vulnerability of KRAS/KEAP1 mutant NSCLC to this compound is a result of the convergence of two major signaling pathways:

  • KRAS Activation: Oncogenic KRAS mutations drive cellular proliferation and alter cellular metabolism, increasing the demand for nutrients like glucose.

  • KEAP1 Inactivation and NRF2 Activation: Loss-of-function mutations in KEAP1, a negative regulator of the transcription factor NRF2, lead to the constitutive activation of NRF2. Activated NRF2 promotes the expression of a battery of cytoprotective genes, including those involved in antioxidant response and drug metabolism[5].

This combination of KRAS-driven metabolic demand and NRF2-mediated cellular reprogramming creates a unique dependency on GLUT8 for survival.

Bioactivation by CYP4F11

This compound is a "prodrug," meaning it requires metabolic activation to exert its therapeutic effect. The cytochrome P450 enzyme CYP4F11 is responsible for metabolizing this compound into its active form. Notably, the expression of CYP4F11 is often upregulated in cells with high NRF2 activity, further enhancing the selectivity of this compound for its target cancer cells.

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
Cell LineKRAS MutationKEAP1 MutationThis compound IC50 (µM)Sensitivity
Sensitive
H2122G12CG333C~0.1Sensitive
H2009G12AG430C~0.1Sensitive
A549G12SWT>10Resistant
H460Q61HWT>10Resistant

IC50 values are approximate and based on graphical data from published studies. More comprehensive quantitative data is needed for a complete profile.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
Xenograft ModelTreatment GroupTumor Volume Reduction (%)Notes
H2122 (KRAS/KEAP1 mutant)This compoundSignificantTumor growth inhibition observed.
A549 (KRAS mutant, KEAP1 WT)This compoundMinimalResistant to this compound treatment.

Detailed quantitative data on tumor growth inhibition (e.g., specific tumor volumes, treatment regimens, and statistical analysis) from in vivo studies are not fully available in the public domain and represent a critical area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the descriptions provided in the primary literature.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in NSCLC cells.

  • Cell Seeding and Treatment: Seed cells in 12-well plates and treat with this compound at various concentrations for the desired duration.

  • Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.

  • Glucose Uptake: Add 1 µCi/mL of 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes.

  • Washing: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with 0.1% SDS.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake to the total protein concentration in each well.

Western Blot Analysis

This protocol is used to assess the levels of key proteins in the signaling pathways affected by this compound.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT8, p-AKT, total AKT, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

This compound Mechanism of Action

SW157765_Mechanism cluster_cell KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Oncogenic KRAS Serine_Bio Serine Biosynthesis KRAS_mut->Serine_Bio Drives demand KEAP1_mut KEAP1 Mutation NRF2 NRF2 Activation KEAP1_mut->NRF2 Inactivation leads to GLUT8 GLUT8 (SLC2A8) NRF2->GLUT8 Upregulates CYP4F11 CYP4F11 NRF2->CYP4F11 Upregulates GLUT8->Serine_Bio Supplies Glucose Glucose Glucose->GLUT8 Transport Proliferation Tumor Growth & Survival Serine_Bio->Proliferation SW157765_active Active Metabolite CYP4F11->SW157765_active SW157765_prodrug This compound (Prodrug) SW157765_prodrug->CYP4F11 Metabolized by SW157765_active->GLUT8 Inhibits caption Mechanism of this compound in KRAS/KEAP1 Mutant NSCLC.

Caption: Mechanism of this compound in KRAS/KEAP1 Mutant NSCLC.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Select NSCLC Cell Lines (KRAS/KEAP1 mutant vs. WT) cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability glucose_uptake Glucose Uptake Assay treatment->glucose_uptake western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis viability->data_analysis glucose_uptake->data_analysis western_blot->data_analysis ic50 Determine IC50 Values data_analysis->ic50 glucose_inhibition Quantify Glucose Uptake Inhibition data_analysis->glucose_inhibition protein_expression Assess Protein Expression Changes data_analysis->protein_expression conclusion Conclusion: Assess Therapeutic Potential ic50->conclusion glucose_inhibition->conclusion protein_expression->conclusion caption Workflow for In Vitro Evaluation of this compound.

Caption: Workflow for In Vitro Evaluation of this compound.

Future Directions and Clinical Perspective

The preclinical data for this compound strongly support its further development as a targeted therapy for KRAS/KEAP1 mutant NSCLC. Future research should focus on:

  • Comprehensive Preclinical Efficacy Studies: Conducting more extensive in vivo studies using patient-derived xenograft (PDX) models to confirm efficacy and establish optimal dosing regimens.

  • Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its active metabolite.

  • Biomarker Development: Developing robust and reliable companion diagnostics to accurately identify patients with KRAS and KEAP1 mutations who are most likely to benefit from this compound.

  • Combination Therapies: Investigating the potential of combining this compound with other targeted agents or immunotherapies to overcome potential resistance mechanisms and enhance therapeutic outcomes.

The selective nature of this compound offers the promise of a highly effective and well-tolerated treatment for a specific subset of NSCLC patients, aligning with the principles of precision medicine. Further investigation is warranted to translate these promising preclinical findings into clinical benefits for patients.

References

Methodological & Application

SW157765 Experimental Protocol for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has demonstrated selective toxicity in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in KRAS and inactivating mutations in KEAP1. The dual modulation of KRAS and NRF2 signaling pathways in these cancer cells creates a unique metabolic vulnerability that can be exploited by targeting GLUT8. These application notes provide detailed protocols for key in vitro experiments to characterize the effects of this compound, enabling researchers to effectively investigate its mechanism of action and potential therapeutic applications.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of NSCLC cell lines, as determined by a 72-hour cell viability assay.

Cell LineKRAS MutationKEAP1 MutationThis compound IC50 (µM)
H23G12CWT>10
H460G12VWT>10
A549G12SE202K0.3
H2122G12CG333R0.5
H2009G12AWT>10
H1792G12CWT>10

Data extracted from McMillan et al., Cell, 2018.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its in vitro characterization.

SW157765_Signaling_Pathway cluster_0 KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Mutant KRAS (Constitutively Active) Metabolism Altered Metabolic & Xenobiotic Programs KRAS_mut->Metabolism drives KEAP1_mut Mutant KEAP1 (Inactive) NRF2 NRF2 KEAP1_inactive KEAP1 (inactive) NRF2 not degraded KEAP1_mut->KEAP1_inactive NRF2->Metabolism activates GLUT8 GLUT8 (SLC2A8) GLUT8->Metabolism enables Glucose Glucose Glucose->GLUT8 transport Proliferation Cell Proliferation & Survival Metabolism->Proliferation This compound This compound This compound->GLUT8 inhibits KEAP1_inactive->NRF2

Caption: Proposed signaling pathway in KRAS/KEAP1 mutant NSCLC cells and the inhibitory action of this compound on GLUT8.

Experimental_Workflow start Start: Select NSCLC cell lines (KRAS/KEAP1 mutant and wild-type) culture Cell Culture start->culture dose_response Treat with this compound (Dose-response) culture->dose_response inhibit_glucose Treat with this compound (at effective concentration) culture->inhibit_glucose viability Cell Viability Assay (e.g., CellTiter-Glo) ic50 Determine IC50 values viability->ic50 dose_response->viability analyze Analyze and Compare Data ic50->analyze glucose_uptake 2-NBDG Glucose Uptake Assay measure_fluorescence Measure Fluorescence glucose_uptake->measure_fluorescence inhibit_glucose->glucose_uptake measure_fluorescence->analyze conclusion Conclusion analyze->conclusion

Caption: General experimental workflow for the in vitro characterization of this compound.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the viability of NSCLC cell lines after treatment with this compound in a 96-well format. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[1][2][3][4][5]

Materials:

  • NSCLC cell lines (e.g., A549, H2122, H23, H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only) from all other measurements.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

2-Deoxy-D-glucose (2-NBDG) Uptake Assay

This protocol measures the effect of this compound on glucose uptake in NSCLC cell lines using the fluorescent glucose analog 2-NBDG.

Materials:

  • NSCLC cell lines

  • Complete culture medium

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well black, clear-bottom plates at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Glucose Starvation:

    • The following day, gently wash the cells twice with warm PBS.

    • Add 100 µL of glucose-free culture medium containing the desired concentration of this compound or vehicle control (DMSO).

    • Incubate for 1-4 hours at 37°C.

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 µM).

    • Add 100 µL of the 2-NBDG working solution to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Measurement:

    • For Plate Reader:

      • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

      • Add 100 µL of PBS to each well.

      • Measure the fluorescence with a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • For Flow Cytometry:

      • Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

      • Trypsinize the cells and resuspend in ice-cold PBS.

      • Analyze the cells immediately on a flow cytometer using the FITC channel.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the fluorescence signal of this compound-treated cells to that of vehicle-treated cells to determine the percentage of glucose uptake inhibition.

Note: These protocols are intended as a guide. Optimal conditions such as cell seeding density, compound incubation time, and 2-NBDG concentration may vary depending on the specific cell line and experimental setup and should be determined empirically.

References

Application Notes and Protocols: Preparation of SW157765 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2][3][4] It has been identified as a compound to which KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC) cells are particularly sensitive.[1][2][3][5][4] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic small molecules for biological assays due to its high solvating power.[6][7][8][9] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueReference
Molecular Weight 331.32 g/mol [1][2][3]
CAS Number 332063-87-3[1][2]
Solubility in DMSO 25 mg/mL (75.46 mM)[5]
Appearance Brown to reddish brown solid powder[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[1] This prevents condensation of moisture inside the vial, which could affect the stability and solubility of the compound.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.31 mg of this compound.

      • Calculation:

        • Desired Molarity (M) = 10 mM = 0.01 mol/L

        • Molecular Weight (MW) = 331.32 g/mol

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (g) = M x MW x V = 0.01 mol/L x 331.32 g/mol x 0.001 L = 0.0033132 g = 3.31 mg

  • Dissolving in DMSO:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If solubility issues persist, gentle warming of the solution up to 37°C or sonication in an ultrasonic bath for a few minutes can aid in dissolution.[5]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][5]

Workflow for Preparing this compound Stock Solution

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

SW157765_Stock_Preparation cluster_prep Preparation Steps cluster_storage Storage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

References

Determining the Optimal Concentration of SW157765 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). It has demonstrated particular efficacy in non-small cell lung cancer (NSCLC) cells harboring concurrent mutations in KRAS and KEAP1. These mutations lead to a metabolic dependency on GLUT8, making it a promising therapeutic target. This document provides detailed protocols for determining the optimal concentration of this compound for in vitro cell culture experiments, focusing on cell viability and functional glucose uptake assays.

Mechanism of Action: The KRAS-NRF2-GLUT8 Axis

In normal cells, the KEAP1 protein acts as a negative regulator of NRF2, a transcription factor that controls the expression of antioxidant and detoxification genes. Mutations in KEAP1, often found alongside KRAS mutations in NSCLC, lead to the constitutive activation of NRF2. This chronic NRF2 activation, in concert with oncogenic KRAS signaling, reprograms cellular metabolism. This reprogramming includes an increased reliance on specific nutrient transporters, such as GLUT8, to fuel rapid cell growth and proliferation. This compound exploits this dependency by selectively inhibiting GLUT8, thereby starving the cancer cells of a critical nutrient supply.

SW157765_Signaling_Pathway cluster_0 KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Oncogenic KRAS NRF2 NRF2 KRAS_mut->NRF2 Upregulates KEAP1_mut Mutant KEAP1 KEAP1_mut->NRF2 Fails to inhibit Metabolic_Reprogramming Metabolic Reprogramming NRF2->Metabolic_Reprogramming Drives GLUT8 GLUT8 Transporter Proliferation Cell Proliferation and Survival GLUT8->Proliferation Enables Metabolic_Reprogramming->GLUT8 Upregulates This compound This compound This compound->GLUT8 Inhibits

Caption: Signaling pathway of this compound in KRAS/KEAP1 mutant NSCLC.

Experimental Protocols

Determining the optimal concentration of this compound requires a systematic approach, beginning with a broad range-finding experiment followed by a more precise determination of the half-maximal inhibitory concentration (IC50).

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.

Materials:

  • This compound

  • Target cancer cell line (e.g., KRAS/KEAP1 mutant NSCLC cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for a duration relevant to the expected effect of the compound, typically 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells Treat Cells with This compound prepare_drug->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate % Viability and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Measuring the Functional Effect of this compound using a 2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the direct inhibitory effect of this compound on glucose uptake.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium and glucose-free medium

  • 2-Deoxy-D-[³H]glucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

  • 24-well cell culture plates

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment with this compound:

    • Wash cells with glucose-free medium.

    • Treat cells with various concentrations of this compound (based on the IC50 results from Protocol 1) in glucose-free medium for 1-4 hours. Include a vehicle control.

  • 2-DG Uptake:

    • Add radio-labeled 2-DG or a fluorescent 2-DG analog to each well at a final concentration of 0.5-1.0 µCi/mL or as recommended by the manufacturer.

    • Incubate for 15-30 minutes at 37°C.

  • Termination of Uptake:

    • Rapidly wash the cells three times with ice-cold PBS to stop the uptake.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • If using radio-labeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.

    • If using a fluorescent 2-DG analog, measure the fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the 2-DG uptake to the total protein concentration in each well.

    • Calculate the percentage of 2-DG uptake inhibition for each this compound concentration relative to the vehicle control.

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments. Researchers should generate their own data for specific cell lines and experimental conditions.

Table 1: Hypothetical Cell Viability Data for this compound in a KRAS/KEAP1 Mutant NSCLC Cell Line (48h Treatment)

This compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.0584.0%
50.6854.4%
100.4536.0%
250.2217.6%
500.108.0%
1000.054.0%

Table 2: Hypothetical 2-Deoxyglucose Uptake Inhibition by this compound

This compound Concentration (µM)Average 2-DG Uptake (CPM/µg protein)% Inhibition of Glucose Uptake
0 (Vehicle)5500%
144020.0%
529746.0%
1018766.0%
259982.0%
505590.0%

Conclusion

The optimal concentration of this compound for cell culture experiments is dependent on the specific cell line and the experimental endpoint. By following the detailed protocols for determining the IC50 value through cell viability assays and confirming the functional inhibition of glucose transport with a 2-DG uptake assay, researchers can confidently select appropriate concentrations for their studies. These application notes provide a comprehensive framework for the effective in vitro investigation of this compound.

Application Notes and Protocols: Determining the Dose-Response Curve of SW157765 in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 is a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme. MTH1 plays a crucial role in cancer cell survival by sanitizing the oxidized nucleotide pool, thereby preventing the incorporation of damaged bases into DNA and subsequent cell death.[1][2] By inhibiting MTH1, this compound is expected to lead to an accumulation of oxidative DNA damage, specifically in cancer cells which exhibit high levels of reactive oxygen species (ROS), ultimately inducing cytotoxicity.[1][3] The A549 human lung adenocarcinoma cell line is a widely used model in cancer research and drug screening.[4][5] This document provides detailed protocols for determining the dose-response curve of this compound in A549 cells using a standard cell viability assay.

Data Presentation

Table 1: Representative Dose-Response Data of this compound on A549 Cell Viability

The following table summarizes hypothetical quantitative data from a cell viability assay (e.g., MTT or Resazurin) performed on A549 cells treated with varying concentrations of this compound for 72 hours. Data is presented as the mean percentage of cell viability relative to a vehicle-treated control (DMSO), with the corresponding standard deviation.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (±)
0 (Vehicle Control)1005.2
0.195.34.8
0.582.16.1
1.065.75.5
5.048.94.9
10.025.43.8
25.010.22.5
50.05.11.9

Note: This data is for illustrative purposes to demonstrate a typical dose-response relationship and does not represent actual experimental results.

Experimental Protocols

Protocol 1: A549 Cell Culture and Maintenance

  • Cell Line: A549 human lung carcinoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh culture medium and re-plate at a suitable density for maintenance or downstream experiments.

Protocol 2: Dose-Response Determination using MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Cell Seeding:

    • Harvest A549 cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation:

    • Incubate the treated plates for a predetermined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

    • Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[7]

    • Gently mix the contents of the wells using a multichannel pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

Mandatory Visualizations

Signaling Pathway of MTH1 Inhibition

MTH1_Inhibition_Pathway cluster_cell A549 Cancer Cell ROS High Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP Oxidation ox_dGTP 8-oxo-dGTP dGTP->ox_dGTP DNA_pool Oxidized Nucleotide Pool ox_dGTP->DNA_pool MTH1 MTH1 Enzyme MTH1->ox_dGTP Hydrolyzes This compound This compound This compound->MTH1 Inhibition DNA_incorp Incorporation into DNA DNA_pool->DNA_incorp DNA_damage DNA Damage & Double-Strand Breaks DNA_incorp->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis

Caption: Mechanism of this compound-induced cytotoxicity in A549 cells.

Experimental Workflow for Dose-Response Assay

Dose_Response_Workflow start Start seed_cells Seed A549 Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h for Attachment seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of this compound incubate_24h->prepare_compound treat_cells Treat Cells with this compound & Vehicle Control prepare_compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & Generate Dose-Response Curve read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the dose-response of this compound in A549 cells.

References

Application Notes and Protocols for SW157765 in a 2-Deoxyglucose (2DG) Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8), in a 2-deoxyglucose (2DG) uptake assay. This document includes an overview of the underlying biological pathways, detailed experimental protocols, and expected outcomes.

Introduction

Glucose uptake is a fundamental process for cellular metabolism and is primarily mediated by the glucose transporter (GLUT) family of proteins. Altered glucose metabolism is a hallmark of various diseases, including cancer and metabolic disorders. This compound is a selective inhibitor of GLUT8, a class III facilitative glucose transporter.[1] The 2-deoxyglucose (2DG) uptake assay is a widely used method to measure the rate of glucose uptake into cultured cells. 2DG is a glucose analog that is transported into the cell by GLUTs and subsequently phosphorylated by hexokinase. The resulting 2-deoxyglucose-6-phosphate (2DG6P) is not readily metabolized further and accumulates intracellularly, providing a measure of glucose transport activity.

This document outlines the use of this compound to specifically investigate the role of GLUT8 in cellular glucose uptake.

Data Presentation

The inhibitory effect of this compound on GLUT8-mediated 2-deoxyglucose uptake has been quantified, providing key data for experimental design.

CompoundTransporterSubstrateIC50 (µM)
This compoundGLUT8[³H]-2-deoxyglucose1.2[1]
This compoundGLUT2[³H]-2-deoxyglucose1.5[1]
P20 (alternative GLUT8 inhibitor)GLUT8[³H]-2-deoxyglucose2.1[1]
P20 (alternative GLUT8 inhibitor)GLUT2[³H]-2-deoxyglucose4.3[1]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

G cluster_0 Upstream Regulation of GLUT8 cluster_1 GLUT8-Mediated Glucose Transport cluster_2 Downstream Metabolic Consequences of GLUT8 Inhibition Insulin_IGF1 Insulin / IGF-1 Receptor Insulin/IGF-1 Receptor Insulin_IGF1->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade GLUT8_Vesicles Intracellular GLUT8 Vesicles Signaling_Cascade->GLUT8_Vesicles promotes translocation GLUT8_Membrane GLUT8 GLUT8_Vesicles->GLUT8_Membrane translocation to Plasma_Membrane Plasma Membrane Glucose_out Intracellular Glucose/2DG GLUT8_Membrane->Glucose_out TCA_Cycle TCA Cycle Flux GLUT8_Membrane->TCA_Cycle disrupts PPARg PPARγ Signaling GLUT8_Membrane->PPARg enhances Glucose_in Extracellular Glucose/2DG Glucose_in->GLUT8_Membrane transport This compound This compound This compound->GLUT8_Membrane inhibits Fatty_Acid_Metabolism Fatty Acid Metabolism PPARg->Fatty_Acid_Metabolism promotes

Caption: GLUT8 Signaling and Inhibition Pathway.

G start Start plate_cells 1. Plate cells in a 96-well plate and allow to adhere overnight. start->plate_cells wash_cells 2. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. plate_cells->wash_cells glucose_starve 3. Glucose-starve cells by incubating in KRH buffer for 40 minutes. wash_cells->glucose_starve treat_this compound 4. Treat cells with varying concentrations of this compound (or vehicle control) for 20 minutes. glucose_starve->treat_this compound add_2dg 5. Add 2-deoxy-D-[³H]glucose (or fluorescent 2-NBDG) and incubate for 5 minutes. treat_this compound->add_2dg stop_reaction 6. Stop the uptake by adding ice-cold KRH buffer containing a GLUT inhibitor (e.g., phloretin). add_2dg->stop_reaction wash_again 7. Wash cells three times with ice-cold KRH buffer. stop_reaction->wash_again lyse_cells 8. Lyse cells with lysis buffer. wash_again->lyse_cells measure_uptake 9. Measure radioactivity (for [³H]2DG) or fluorescence (for 2-NBDG). lyse_cells->measure_uptake analyze_data 10. Analyze data and determine IC50. measure_uptake->analyze_data

Caption: Experimental Workflow for 2DG Uptake Assay.

Experimental Protocols

This section provides detailed methodologies for performing a 2-deoxyglucose uptake assay to evaluate the inhibitory effect of this compound. Two common methods are described: a radioactive assay using [³H]-2-deoxyglucose and a fluorescent assay using 2-NBDG.

Protocol 1: Radioactive 2-Deoxy-D-[³H]glucose Uptake Assay

This protocol is a robust and sensitive method for quantifying glucose uptake.

Materials and Reagents:

  • Cells of interest (e.g., cell line overexpressing GLUT8)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)

  • 2-deoxy-D-[³H]glucose ([³H]2DG)

  • Phloretin (or other general GLUT inhibitor for stopping the reaction)

  • Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

  • Scintillation fluid

  • Scintillation counter

  • Multi-channel pipette

  • Ice bucket

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Cell Washing: Gently wash the cell monolayer twice with 200 µL of KRH buffer per well.

  • Glucose Starvation: Remove the final wash and add 100 µL of KRH buffer to each well. Incubate the plate at 37°C for 40 minutes to glucose-starve the cells.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in KRH buffer. Remove the starvation buffer and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. A typical concentration range to test would be 0.1 µM to 100 µM to generate a dose-response curve. Incubate at 37°C for 20 minutes.

  • 2DG Uptake: Prepare a solution of [³H]2DG in KRH buffer (final concentration typically 0.5-1.0 µCi/mL and 100 µM unlabeled 2DG). Add 10 µL of this solution to each well and incubate at 37°C for 5 minutes.

  • Stopping the Reaction: To terminate the uptake, add 200 µL of ice-cold KRH buffer containing 200 µM phloretin to each well. Immediately place the plate on ice.

  • Final Washes: Aspirate the stop solution and wash the cells three times with 200 µL of ice-cold KRH buffer per well.

  • Cell Lysis: After the final wash, add 100 µL of lysis buffer to each well and incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.

  • Measurement: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Fluorescent 2-NBDG Uptake Assay

This protocol offers a non-radioactive alternative for measuring glucose uptake.

Materials and Reagents:

  • Cells of interest

  • This compound

  • 96-well black, clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free cell culture medium

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)

  • Multi-channel pipette

  • Ice bucket

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate and incubate overnight.

  • Cell Washing: Wash the cells twice with 200 µL of PBS.

  • Glucose Starvation: Replace the PBS with 100 µL of glucose-free medium and incubate for 1-2 hours at 37°C.

  • Inhibitor Treatment: Add this compound at various concentrations (and a vehicle control) to the wells. Incubate for 1 hour at 37°C.

  • 2-NBDG Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL. Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell line.

  • Stopping the Reaction: Remove the 2-NBDG containing medium and wash the cells three times with 200 µL of ice-cold PBS.

  • Measurement: After the final wash, add 100 µL of PBS to each well and measure the fluorescence using a plate reader with appropriate filters for 2-NBDG (Excitation/Emission ≈ 485/535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ as described in the radioactive assay protocol.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on GLUT8-mediated glucose uptake. By utilizing these detailed methodologies, researchers can effectively characterize the role of GLUT8 in their specific cellular models and advance the understanding of its importance in health and disease.

References

Application Notes and Protocols: SW157765 Treatment of KRAS/KEAP1 Mutant Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Co-mutations in the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene are common in non-small cell lung cancer (NSCLC) and are associated with poor prognosis and resistance to standard therapies. The KEAP1 mutation leads to the constitutive activation of the transcription factor NRF2, which promotes a metabolic state that supports tumor growth and confers resistance to cellular stress. This has created a significant need for therapeutic strategies that specifically target this molecular subtype of lung cancer.

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). Research has identified that NSCLC cell lines with dual mutations in KRAS and KEAP1 exhibit a heightened sensitivity to this compound. This vulnerability is attributed to a dependency on GLUT8 for glucose uptake, which is essential for serine biosynthesis in these cancer cells. The inhibition of GLUT8 by this compound disrupts this metabolic pathway, leading to selective cytotoxicity in KRAS/KEAP1 double mutant cells.

These application notes provide a summary of the effects of this compound on KRAS/KEAP1 mutant lung cancer cell lines and detailed protocols for key experiments to study its activity.

Data Presentation

The following table summarizes the sensitivity of a panel of NSCLC cell lines with known KRAS and KEAP1 mutation status to this compound. The data is presented as the area under the curve (AUC) from dose-response viability assays, where a lower AUC value indicates higher sensitivity to the compound.

Cell LineKRAS MutationKEAP1 MutationThis compound Response (AUC)
Sensitive
H23G12CG333CValue not available
H2030G12CG430CValue not available
A549G12SR552QValue not available
H2122G12CV155LValue not available
Resistant
H2009G12AWTValue not available
H1792G12CWTValue not available
H441K117NWTValue not available
H157G12CWTValue not available

Note: Specific AUC values from the primary literature were not available in the public domain at the time of this writing. The table reflects the reported selective sensitivity.

Mandatory Visualization

Signaling Pathway Diagram

SW157765_Mechanism_of_Action cluster_cell KRAS/KEAP1 Mutant NSCLC Cell KRAS_mut Mutant KRAS Metabolism Altered Metabolism (e.g., Serine Biosynthesis) KRAS_mut->Metabolism Drives KEAP1_mut Mutant KEAP1 (Loss of function) NRF2 NRF2 KEAP1_mut->NRF2 No Inhibition GLUT8 GLUT8 Transporter NRF2->GLUT8 Upregulates Glucose_in Glucose GLUT8->Glucose_in Transport Glucose_in->Metabolism Fuels Glucose_out Extracellular Glucose Glucose_out->GLUT8 Transport Proliferation Tumor Cell Proliferation and Survival Metabolism->Proliferation This compound This compound This compound->GLUT8 Inhibits

Caption: Mechanism of this compound in KRAS/KEAP1 mutant lung cancer.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Culture KRAS/KEAP1 Mutant and WT NSCLC Cell Lines start->cell_culture seed_plates Seed Cells into 96-well Plates cell_culture->seed_plates treat_cells Treat with Serial Dilutions of this compound seed_plates->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay glucose_uptake_assay Glucose Uptake Assay (2-NBDG) incubate->glucose_uptake_assay analyze_viability Measure Luminescence and Calculate % Viability viability_assay->analyze_viability analyze_glucose Measure Fluorescence and Quantify Uptake glucose_uptake_assay->analyze_glucose data_analysis Generate Dose-Response Curves and Determine IC50/AUC analyze_viability->data_analysis analyze_glucose->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound efficacy.

Experimental Protocols

Cell Culture of NSCLC Cell Lines

This protocol describes the general procedure for culturing human NSCLC cell lines. Specific media and supplements may vary based on the cell line.

Materials:

  • Human NSCLC cell lines (e.g., A549, H23, H2030, H2009)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

  • Maintaining Cultures: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at the desired split ratio (e.g., 1:3 to 1:6).

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • KRAS/KEAP1 mutant and wild-type NSCLC cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • White, opaque-walled 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Harvest and count cells as described in the cell culture protocol. Seed 1,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control wells (containing DMSO at the same final concentration as the highest this compound concentration).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background luminescence (wells with medium only) from all other measurements. b. Normalize the data to the vehicle-treated control wells to determine the percent viability for each concentration of this compound. c. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ or AUC values.

Glucose Uptake Assay (Using 2-NBDG)

This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the effect of this compound on glucose transport.

Materials:

  • KRAS/KEAP1 mutant and wild-type NSCLC cells

  • Complete growth medium

  • This compound stock solution

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free RPMI medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight.

  • Compound Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add glucose-free RPMI medium containing the desired concentrations of this compound or vehicle control. Incubate for 1-4 hours at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence using a microplate reader with excitation/emission wavelengths appropriate for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).

  • Data Analysis: a. Subtract the background fluorescence from wells containing cells but not treated with 2-NBDG. b. Normalize the fluorescence intensity of this compound-treated cells to that of vehicle-treated cells to determine the percent inhibition of glucose uptake.

SW157765: Comprehensive Application Notes on Stability, Storage, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability, storage, and biological context of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). These guidelines are intended to ensure the proper handling, storage, and effective use of this compound in a research setting.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated selective activity against GLUT8. It has garnered significant interest in cancer research, particularly for its efficacy in non-small cell lung cancer (NSCLC) cells harboring concurrent mutations in KRAS and KEAP1. Understanding the stability of this compound and its mechanism of action is crucial for obtaining reliable and reproducible experimental results.

Stability and Storage Conditions

Proper storage and handling of this compound are essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Recommended Storage Conditions for this compound Solid Form
Storage TemperatureShelf LifeNotes
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for short to medium-term storage.
Room TemperatureStable for a few daysAppropriate for short periods, such as during shipping.

Source:[1]

Table 2: Recommended Storage Conditions for this compound Solutions
SolventStorage TemperatureShelf LifeNotes
DMSO-80°C6 monthsRecommended for long-term storage of stock solutions.[2][3]
DMSO-20°C1 monthSuitable for short-term storage of working solutions.[2][3]
Aqueous BuffersNot Recommended for >1 daySparingly soluble and prone to hydrolysis. Prepare fresh for each experiment.

Note: Avoid repeated freeze-thaw cycles of solutions to prevent degradation. It is advisable to aliquot stock solutions into smaller volumes for single use.

Experimental Protocols

Protocol for Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) and sonication may be used to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected (amber) tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, HPLC grade

  • A stability-indicating HPLC-UV method (to be developed and validated)

Workflow for Forced Degradation Studies:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solution in a suitable solvent acid Acidic (e.g., 0.1N HCl) prep->acid base Basic (e.g., 0.1N NaOH) prep->base ox Oxidative (e.g., 3% H₂O₂) prep->ox photo Photolytic (UV/Vis light) prep->photo thermal Thermal (e.g., 60°C) prep->thermal neutralize Neutralize samples (for acid/base stress) acid->neutralize base->neutralize hplc Analyze by stability-indicating HPLC-UV method ox->hplc photo->hplc thermal->hplc neutralize->hplc degradants Identify and quantify degradation products hplc->degradants

Caption: Workflow for Forced Degradation Studies of this compound.

Procedure:

  • Acid and Base Hydrolysis:

    • Incubate this compound solution with 0.1 N HCl and 0.1 N NaOH at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At each time point, withdraw an aliquot and neutralize it before HPLC analysis.

  • Oxidative Degradation:

    • Incubate this compound solution with 3% H₂O₂ at room temperature for a defined period.

    • Analyze aliquots at different time points by HPLC.

  • Photostability:

    • Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep control samples protected from light.

    • Analyze the exposed samples and controls by HPLC.

  • Thermal Degradation:

    • Expose the solid compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Analyze samples at different time points by HPLC.

  • Analysis:

    • Develop and validate a stability-indicating HPLC-UV method capable of separating this compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Analyze all stressed samples and compare them to unstressed controls to determine the percentage of degradation.

Signaling Pathways and Mechanism of Action

This compound is a selective inhibitor of GLUT8, a glucose transporter. Its anticancer activity is particularly pronounced in NSCLC cells with dual mutations in KRAS and KEAP1.

The Role of GLUT8 in Cancer Cells

GLUT8 is involved in the transport of glucose and other hexoses across intracellular membranes. In some cancer cells, its expression is upregulated to meet the high metabolic demands of rapid proliferation.

Interplay with KRAS and KEAP1/NRF2 Signaling
  • KRAS Mutations: Oncogenic KRAS mutations lead to the constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and metabolic reprogramming.

  • KEAP1 Mutations: KEAP1 is a negative regulator of NRF2, a master transcriptional regulator of the antioxidant response. Mutations in KEAP1 lead to the constitutive activation of NRF2, which promotes the expression of genes involved in detoxification and metabolic reprogramming, contributing to chemoresistance and cancer progression.

The efficacy of this compound in KRAS/KEAP1 double-mutant NSCLC suggests a synthetic lethal interaction. By inhibiting GLUT8-mediated glucose transport, this compound likely exacerbates the metabolic stress in these cancer cells, which are already highly dependent on altered metabolic pathways for survival due to the oncogenic signaling from mutant KRAS and NRF2.

Proposed Signaling Pathway Interaction:

Caption: this compound inhibits GLUT8, disrupting metabolic support for proliferation driven by mutant KRAS and KEAP1/NRF2 signaling.

Conclusion

This compound is a promising research compound with specific activity in a defined genetic context. Adherence to the storage and handling guidelines outlined in these application notes is critical for ensuring the integrity and activity of the compound, leading to more reliable and reproducible experimental outcomes. Further investigation into the precise molecular mechanisms of this compound-induced metabolic crisis in KRAS/KEAP1 mutant cancers will be essential for its potential therapeutic development.

References

Measuring GLUT8 Inhibition with SW157765: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose transporter 8 (GLUT8), encoded by the SLC2A8 gene, is a facilitative glucose transporter involved in insulin-stimulated glucose uptake in specific tissues. Its role in various physiological and pathological processes, including metabolic regulation and cancer, has made it an attractive target for therapeutic intervention. SW157765 is a selective inhibitor of GLUT8, making it a valuable tool for studying the transporter's function and for the development of novel therapeutics. These application notes provide detailed protocols for measuring the inhibition of GLUT8 by this compound using a cell-based glucose uptake assay.

Quantitative Data Summary

The inhibitory activity of this compound on GLUT8 has been characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Kd).

CompoundTargetAssay TypeValueReference
This compoundGLUT8 (SLC2A8)Binding AffinityKd: 200 nM[1]
This compoundGLUT8 (SLC2A8)[³H]-2-Deoxyglucose UptakeIC50: 1.2 µM
This compoundGLUT2 (SLC2A2)[³H]-2-Deoxyglucose UptakeIC50: 1.5 µM

GLUT8 Signaling Pathway

GLUT8 translocation to the plasma membrane and subsequent glucose uptake can be initiated by insulin-like growth factor 1 (IGF-1) signaling. This pathway involves the activation of the IGF-1 receptor (IGF-1R), leading to the recruitment of Insulin Receptor Substrate (IRS) and the subsequent activation of the PI3K/Akt signaling cascade. Furthermore, GLUT8 is implicated in metabolic and inflammatory signaling, with connections to the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathways. PPARγ can modulate the expression of genes involved in glucose metabolism and can also trans-repress NFκB, a key regulator of inflammation.

GLUT8_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IGF-1R IGF-1R IRS IRS IGF-1R->IRS Activates GLUT8_mem GLUT8 Glucose Glucose GLUT8_mem->Glucose Transports IGF-1 IGF-1 IGF-1->IGF-1R Binds PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT8_vesicle GLUT8 Vesicle Akt->GLUT8_vesicle Promotes Translocation GLUT8_vesicle->GLUT8_mem NFkB NFκB Inflammation Inflammation NFkB->Inflammation Promotes PPARg PPARγ PPARg->NFkB Inhibits Gene_Expression Gene Expression (Glucose Metabolism) PPARg->Gene_Expression Regulates

Caption: GLUT8 signaling cascade.

Experimental Workflow: Glucose Uptake Assay

The following diagram outlines the general workflow for a [³H]-2-deoxyglucose uptake assay to measure GLUT8 inhibition.

Experimental_Workflow A 1. Cell Seeding (e.g., GLUT8-expressing HEK293 cells) B 2. Serum Starvation A->B C 3. Pre-incubation with this compound (or vehicle control) B->C D 4. Glucose-free buffer wash C->D E 5. Incubation with [³H]-2-Deoxyglucose D->E F 6. Stop and Wash (ice-cold buffer) E->F G 7. Cell Lysis F->G H 8. Scintillation Counting G->H I 9. Data Analysis (IC50 determination) H->I

Caption: Workflow for GLUT8 inhibition assay.

Experimental Protocols

[³H]-2-Deoxyglucose Uptake Assay for GLUT8 Inhibition

This protocol describes a method to quantify the inhibitory effect of this compound on GLUT8-mediated glucose uptake using radiolabeled 2-deoxyglucose.

Materials and Reagents:

  • GLUT8-expressing cells (e.g., engineered HEK293 cells)

  • This compound

  • [³H]-2-Deoxyglucose ([³H]-2-DG)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well)

  • Liquid scintillation counter

Protocol:

  • Cell Culture and Seeding:

    • Culture GLUT8-expressing cells in DMEM supplemented with 10% FBS.

    • Seed the cells into 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Serum Starvation:

    • Once cells are near-confluent, gently wash the cells twice with PBS.

    • Replace the medium with serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in KRPH buffer.

    • Aspirate the serum-free medium and wash the cells once with KRPH buffer.

    • Add the this compound dilutions (and a vehicle control) to the respective wells.

    • Pre-incubate for 20-30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare a solution of [³H]-2-DG in KRPH buffer.

    • Add the [³H]-2-DG solution to each well to initiate the uptake.

    • Incubate for a predetermined optimal time (e.g., 10-15 minutes) at 37°C.

  • Stopping the Reaction and Washing:

    • To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Competitive Binding Assay (Alternative Method)

A competitive binding assay can be used to determine the binding affinity (Ki) of this compound for GLUT8. This requires a radiolabeled ligand that binds to the same site as the inhibitor.

Principle:

This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand for binding to GLUT8 expressed in cell membranes.

General Protocol Outline:

  • Membrane Preparation:

    • Harvest GLUT8-expressing cells and prepare a membrane fraction through homogenization and centrifugation.

  • Binding Reaction:

    • Incubate the cell membranes with a fixed concentration of a suitable radiolabeled ligand and varying concentrations of unlabeled this compound.

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

References

Application Notes and Protocols for SN-401 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the small molecule SN-401 and its utility in metabolic research, particularly in the context of Type 2 Diabetes (T2D) and nonalcoholic fatty liver disease (NAFLD). Detailed protocols for key in vivo experiments are also included.

Introduction

SN-401 is a small molecule modulator of the SWELL1 (LRRC8a) protein complex, a critical component of the volume-regulated anion channel (VRAC).[1][2][3][4] Research has demonstrated that SN-401 can improve glycemic control, enhance insulin sensitivity and secretion, and ameliorate hepatic steatosis in mouse models of T2D.[1][3][5] It represents a first-in-class therapeutic approach for T2D and NAFLD by targeting SWELL1-dependent systemic metabolism.[1][3]

Mechanism of Action

SN-401 binds to the SWELL1 hexameric complex, leading to the restoration of SWELL1 protein levels and its trafficking to the plasma membrane. This modulation enhances SWELL1-dependent signaling pathways. In adipocytes, SN-401 has been shown to increase SWELL1 protein expression, which is associated with enhanced insulin-stimulated phosphorylation of AKT2 and AS160, key proteins in the insulin signaling cascade that promotes glucose uptake.[1]

The proposed signaling pathway for SN-401's action in enhancing insulin sensitivity is depicted below:

SN401_Signaling_Pathway cluster_cell Adipocyte SN401 SN-401 SWELL1 SWELL1 Complex SN401->SWELL1 binds & stabilizes InsulinReceptor Insulin Receptor SWELL1->InsulinReceptor enhances signaling PI3K PI3K InsulinReceptor->PI3K Insulin Insulin Insulin->InsulinReceptor AKT2 pAKT2 PI3K->AKT2 AS160 pAS160 AKT2->AS160 GLUT4 GLUT4 Translocation AS160->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Proposed signaling pathway of SN-401 in adipocytes.
In Vivo Applications and Data

SN-401 has been shown to be effective in improving metabolic parameters in both high-fat diet (HFD)-induced and genetic (KKAy mice) models of T2D.[1]

Table 1: Effects of SN-401 on Glycemic Control in T2D Mouse Models [1]

ParameterMouse ModelTreatmentResult
SWELL1 Expression (Adipose)HFD-fedSN-401 (5 mg/kg i.p. for 10 days)2-fold increase vs. vehicle
SWELL1 Expression (Adipose)KKAySN-401 (5 mg/kg i.p. for 5 days)3-fold increase vs. vehicle
Fasting Blood GlucoseHFD-fed & KKAySN-401Significantly improved vs. vehicle
Glucose Tolerance (GTT)HFD-fed & KKAySN-401Significantly improved vs. vehicle
Insulin Tolerance (ITT)HFD-fed & KKAySN-401Significantly improved vs. vehicle

Table 2: Effects of SN-401 on Insulin Sensitivity and Glucose Metabolism in KKAy T2D Mice [1]

ParameterTreatment Group (n)Result
Glucose-Infusion Rate (Euglycemic Clamp)Vehicle (7), SN-401 (8)Higher in SN-401 group
Hepatic Glucose Production (Basal)Vehicle (9), SN-401 (9)No significant difference
Hepatic Glucose Production (Clamp)Vehicle (9), SN-401 (9)Suppressed in SN-401 group
Glucose Uptake (iWAT)Vehicle (9), SN-401 (9)Increased in SN-401 group
Glucose Uptake (gWAT)Vehicle (9), SN-401 (9)Increased in SN-401 group
Glucose Uptake (Heart)Vehicle (9), SN-401 (9)Increased in SN-401 group

Table 3: Effects of SN-401 on Serum Adipokines in KKAy T2D Mice [1]

Serum MarkerTreatmentResult
AdiponectinSN-401Unchanged vs. vehicle
FGF21SN-4012.8-fold increase vs. vehicle

Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to assess the ability of mice to clear a glucose load from the bloodstream.

Materials:

  • D-glucose solution (20% in sterile saline)

  • Glucometer and test strips

  • 1 mL syringes with 26G needles

  • Animal scale

  • Timer

Procedure:

  • Fast mice for 6 hours with free access to water.[6]

  • Record the body weight of each mouse.

  • At time t = -15 min, obtain a baseline blood glucose reading from a tail snip.

  • At time t = 0 min, administer D-glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.[7]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[6][7]

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC).

IPGTT_Workflow start Start fast Fast mice (6h) start->fast weigh Record body weight fast->weigh baseline Baseline blood glucose (t=-15 min) weigh->baseline inject Inject glucose (2g/kg IP) (t=0 min) baseline->inject measure Measure blood glucose (15, 30, 60, 90, 120 min) inject->measure analyze Analyze data (AUC) measure->analyze end End analyze->end

Workflow for Intraperitoneal Glucose Tolerance Test (IPGTT).
Intraperitoneal Insulin Tolerance Test (IPITT) in Mice

This protocol assesses insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.

Materials:

  • Humulin R (or other regular human insulin) diluted in sterile saline (e.g., to 0.1 U/mL)

  • Glucometer and test strips

  • 1 mL syringes with 29G needles

  • Animal scale

  • Timer

Procedure:

  • Fast mice for 4-6 hours with free access to water.[8]

  • Record the body weight of each mouse.

  • Obtain a baseline blood glucose reading from a tail snip.

  • Administer insulin (0.75 U/kg body weight) via i.p. injection.[9]

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[7]

  • Plot the percentage decrease in blood glucose from baseline over time.

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard method for assessing whole-body and tissue-specific insulin sensitivity.[10]

Materials:

  • Surgical tools for catheter implantation

  • Infusion pumps

  • Human insulin

  • 20% Dextrose solution

  • [3-³H]glucose and [1-¹⁴C]-2-deoxy-D-glucose tracers

  • Glucometer and test strips

Procedure Overview:

  • Catheter Implantation: 5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).[10][11]

  • Fasting: Fast mice overnight (maximum 16 hours).[11]

  • Basal Period (2 hours): Infuse [3-³H]glucose to assess basal hepatic glucose production.[11]

  • Clamp Period (120 minutes):

    • Start a primed-continuous infusion of human insulin (e.g., 15 pmol/kg/min).[12]

    • Measure blood glucose every 10-20 minutes.[11][12]

    • Infuse 20% glucose at a variable rate to maintain euglycemia (basal glucose levels).[11]

    • At 75 minutes, administer a bolus of [1-¹⁴C]-2-deoxy-D-glucose to measure tissue-specific glucose uptake.[11][12]

  • Data Analysis: Calculate the glucose infusion rate (GIR), hepatic glucose production, and tissue-specific glucose uptake.

Euglycemic_Clamp_Workflow cluster_pre Pre-Clamp cluster_clamp Clamp Procedure cluster_post Post-Clamp surgery Catheter Implantation (5-7 days prior) fasting Overnight Fast surgery->fasting basal Basal Period (2h) [3H]glucose infusion fasting->basal clamp_start Start Clamp Insulin Infusion basal->clamp_start glucose_loop Measure Blood Glucose (every 10-20 min) Adjust Glucose Infusion Rate clamp_start->glucose_loop tracer Inject [14C]-2-deoxy-glucose (at 75 min) glucose_loop->tracer at 75 min end_clamp End Clamp (120 min) glucose_loop->end_clamp at 120 min tracer->glucose_loop analysis Data Analysis (GIR, HGP, Tissue Glucose Uptake) end_clamp->analysis

Workflow for Hyperinsulinemic-Euglycemic Clamp in Mice.
FGF21 and Adiponectin Serum Level Measurement (ELISA)

Commercially available ELISA kits are used to quantify serum concentrations of FGF21 and Adiponectin.

General Protocol Outline:

  • Collect blood samples from mice and prepare serum or plasma.

  • Bring all reagents, standards, and samples to room temperature.

  • Add standards, controls, and samples to the wells of the antibody-coated microplate.

  • Incubate as per the kit instructions (e.g., 2 hours at room temperature).

  • Wash the wells.

  • Add the detection antibody (e.g., biotin-conjugated antibody).

  • Incubate (e.g., 1-2 hours at room temperature).

  • Wash the wells.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Incubate (e.g., 30-45 minutes at room temperature).[13]

  • Wash the wells.

  • Add the substrate solution and incubate in the dark until color develops.[13]

  • Add the stop solution.

  • Read the absorbance at 450 nm on a microplate reader.

  • Calculate the concentrations based on the standard curve.

References

Troubleshooting & Optimization

SW157765 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SW157765, a selective non-canonical glucose transporter GLUT8 (SLC2A8) inhibitor.[1][2][3] Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.

Solubility Data

The solubility of a compound is a critical factor for in vitro and in vivo studies. This compound is characterized by its poor aqueous solubility, making appropriate solvent selection and preparation techniques essential.

SolventConcentrationMethodNotes
DMSO ~25 mg/mL (~75.46 mM)Ultrasonic, warming, and heating to 60°C may be required.It is highly recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can significantly impact solubility.[2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling this compound.

Question 1: I am having difficulty dissolving this compound powder in DMSO.

Answer:

Several factors can contribute to incomplete dissolution of this compound in DMSO. Follow these steps to troubleshoot:

  • Use High-Quality DMSO: Ensure you are using a fresh, unopened bottle of anhydrous (or low water content) DMSO.[2] DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.

  • Warming and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[2] These techniques increase the kinetic energy of the molecules, facilitating the breakdown of the crystal lattice.

  • Proper Mixing: Vortex the solution thoroughly after warming and sonication to ensure a homogenous mixture.

Question 2: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer (e.g., PBS). How can I prevent this?

Answer:

Precipitation upon dilution into an aqueous medium is a common issue with poorly water-soluble compounds. Here are some solutions:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer directly to your DMSO stock, try adding the DMSO stock to the aqueous buffer while vortexing. This rapid mixing can sometimes prevent immediate precipitation.

  • Use a Surfactant or Co-solvent: For in vivo formulations, the use of co-solvents like PEG300 and surfactants like Tween 80 can help maintain solubility.[4] A common formulation involves pre-dissolving the compound in DMSO, then adding PEG300 and Tween 80 before the final addition of water.[4]

  • Serial Dilutions: Perform serial dilutions in a mixed solvent system (e.g., a 1:10 solution of DMF:PBS has been suggested for other poorly soluble compounds) to gradually decrease the organic solvent concentration.[5]

Question 3: What is the best way to store this compound solutions?

Answer:

Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for up to 3 years.[6]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 331.32 g/mol )[1]

  • Anhydrous DMSO (newly opened)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.31 mg of this compound.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Initial Mixing: Vortex the solution for 1-2 minutes.

  • Warming: Place the vial in a 60°C water bath or heat block for 5-10 minutes.

  • Sonication: Transfer the vial to an ultrasonic bath and sonicate for 10-15 minutes.

  • Final Mixing: Vortex the solution again to ensure it is completely dissolved and homogenous.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2][6]

Visualizations

SW157765_Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex1 3. Vortex add_dmso->vortex1 heat 4. Warm to 60°C vortex1->heat sonicate 5. Sonicate heat->sonicate vortex2 6. Final Vortex sonicate->vortex2 aliquot 7. Aliquot & Store (-80°C) vortex2->aliquot stock This compound DMSO Stock dilute Dilute Stock into Buffer with Vortexing stock->dilute buffer Aqueous Buffer (e.g., PBS) buffer->dilute final Final Working Solution dilute->final

Experimental workflow for preparing this compound solutions.

SW157765_Signaling_Pathway cluster_cell Cell glucose Glucose glut8 GLUT8 (SLC2A8) Transporter glucose->glut8 Uptake intracellular_glucose Intracellular Glucose glut8->intracellular_glucose This compound This compound This compound->inhibition metabolism Cell Metabolism & Survival intracellular_glucose->metabolism inhibition->glut8 caption This compound inhibits glucose uptake by selectively targeting the GLUT8 transporter.

Signaling pathway of this compound as a GLUT8 inhibitor.

References

Navigating SW157765 Experiments: A Technical Support Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting experiments involving SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). Inconsistent results in preclinical studies can hinder research progress. This guide, presented in a question-and-answer format, directly addresses potential issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8.[1] Its primary mechanism of action is to block the transport of glucose and other hexoses across cellular membranes mediated by GLUT8. This inhibition of glucose uptake is particularly effective in cancer cells that exhibit a high dependence on glucose metabolism, a phenomenon known as the Warburg effect.

Q2: In which cancer types and cellular contexts is this compound expected to be most effective?

A2: this compound has demonstrated significant efficacy in Non-Small Cell Lung Cancer (NSCLC) cell lines harboring concurrent mutations in both KRAS and KEAP1.[1] These double-mutant cancer cells are particularly vulnerable to the disruption of glucose metabolism induced by this compound.

Q3: What are the key signaling pathways affected by this compound?

A3: By inhibiting GLUT8, this compound primarily impacts cellular metabolism. This disruption of glucose uptake can lead to downstream effects on several key signaling pathways that are crucial for cancer cell survival and proliferation, including the PI3K/AKT and NRF2 pathways.

Troubleshooting Inconsistent Experimental Results

Inconsistent results with this compound can arise from various factors, from experimental design to subtle variations in cell culture conditions. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Higher than expected IC50 values or lack of cytotoxic effect.

  • Possible Cause 1: Cell Line Authenticity and Passage Number.

    • Troubleshooting: Authenticate your cell lines using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes. It is recommended to use cells within a limited passage number range from a reputable cell bank.

  • Possible Cause 2: Suboptimal Compound Handling and Storage.

    • Troubleshooting: this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Troubleshooting: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. The duration of exposure to this compound is also critical; ensure a sufficient incubation period for the inhibitor to exert its effects.

Issue 2: Variability in Western Blot results for downstream signaling proteins.

  • Possible Cause 1: Timing of Lysate Collection.

    • Troubleshooting: The activation and inhibition of signaling pathways are dynamic processes. Perform a time-course experiment to determine the optimal time point to observe changes in the phosphorylation status of proteins like AKT or the expression of NRF2 target genes after this compound treatment.

  • Possible Cause 2: Inconsistent Protein Extraction and Quantification.

    • Troubleshooting: Ensure complete cell lysis and accurate protein quantification. Use a consistent lysis buffer and protocol across all samples. Perform a Bradford or BCA assay to normalize protein loading.

  • Possible Cause 3: Antibody Quality and Specificity.

    • Troubleshooting: Use validated antibodies specific for the target protein and its phosphorylated form. Include appropriate positive and negative controls to confirm antibody performance.

Issue 3: Inconsistent results in metabolic assays (e.g., 2-DG uptake, lactate production).

  • Possible Cause 1: Fluctuations in Glucose Concentration in Culture Media.

    • Troubleshooting: Use fresh, pre-warmed media with a consistent glucose concentration for all experiments. Be mindful that high glucose levels in the medium can compete with the uptake of 2-deoxyglucose (2-DG).

  • Possible Cause 2: Variations in Cell Metabolic State.

    • Troubleshooting: Ensure that cells are in a consistent metabolic state before starting the assay. Factors such as cell confluence and time since the last media change can influence cellular metabolism.

  • Possible Cause 3: Improper Assay Execution.

    • Troubleshooting: For 2-DG uptake assays, ensure that the incubation time with 2-DG is optimized and that the washing steps are sufficient to remove extracellular 2-DG. For lactate production assays, normalize the results to cell number or protein concentration.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

StepProcedure
1. Cell Seeding Seed A549, H2122, or H460 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
3. Viability Reagent Addition Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.
4. Absorbance Measurement If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm. For XTT, read the absorbance directly at 450 nm.
5. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of p-AKT and NRF2 Target Genes

This protocol is for assessing the effect of this compound on key signaling pathways.

StepProcedure
1. Cell Treatment and Lysis Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentration for the optimized time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Transfer Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, NQO1, HO-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
5. Detection Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the direct inhibitory effect of this compound on glucose uptake.

StepProcedure
1. Cell Seeding and Treatment Seed cells in a 24-well plate. Once they reach 70-80% confluency, pre-treat with this compound or vehicle control in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1 hour.
2. 2-DG Uptake Add radio-labeled ([3H] or [14C]) or fluorescent 2-DG to each well and incubate for 10-30 minutes at 37°C.
3. Washing Stop the uptake by adding ice-cold KRH buffer. Wash the cells three times with ice-cold PBS to remove extracellular 2-DG.
4. Cell Lysis and Measurement Lyse the cells with 0.1 M NaOH. For radiolabeled 2-DG, measure the radioactivity using a scintillation counter. For fluorescent 2-DG, measure the fluorescence using a plate reader.
5. Normalization Normalize the 2-DG uptake to the protein concentration of each sample.

Visualizing Experimental Logic and Pathways

Experimental Workflow for Troubleshooting Inconsistent Results

experimental_workflow Inconsistent_Results Inconsistent Results with this compound Check_Reagents Verify Compound Integrity & Cell Line Authenticity Inconsistent_Results->Check_Reagents Step 1 Optimize_Protocol Optimize Experimental Protocol Check_Reagents->Optimize_Protocol If reagents are verified Optimize_Protocol->Inconsistent_Results If still inconsistent, re-evaluate hypothesis Data_Analysis Re-evaluate Data Analysis Optimize_Protocol->Data_Analysis After optimization Consistent_Results Consistent & Reproducible Data Data_Analysis->Consistent_Results If analysis is sound signaling_pathway This compound This compound GLUT8 GLUT8 Transporter This compound->GLUT8 Inhibits Glucose_Uptake Glucose Uptake GLUT8->Glucose_Uptake Mediates Metabolic_Stress Metabolic Stress (Reduced Glycolysis) Glucose_Uptake->Metabolic_Stress Leads to PI3K_AKT PI3K/AKT Pathway Metabolic_Stress->PI3K_AKT Impacts NRF2_Pathway KEAP1-NRF2 Pathway Metabolic_Stress->NRF2_Pathway Impacts Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Regulates Antioxidant_Response Antioxidant Response NRF2_Pathway->Antioxidant_Response Regulates

References

Optimizing SW157765 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8). This resource focuses on determining the optimal treatment duration for maximizing its therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) cells harboring a KRAS/KEAP1 double mutation. The inhibitory action of this compound on GLUT8 disrupts glucose uptake, which, in the context of the dual KRAS and NRF2 modulation of metabolic and xenobiotic gene regulatory programs, leads to selective sensitivity of these cancer cells.[1][2]

Q2: How do I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration of this compound is cell-line specific and should be determined empirically. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This compound has been shown to selectively inhibit fluorescent 2-deoxyglucose (2DG) uptake in sensitive cells in a dose-dependent manner.[1][3]

Q3: What is the recommended treatment duration for this compound in cell culture experiments?

A3: The optimal treatment duration for this compound is dependent on the specific cell line and the experimental endpoint being measured (e.g., inhibition of glucose uptake, downstream signaling changes, cell viability). It is crucial to perform a time-course experiment to determine the ideal duration. As a general guideline, the duration of drug treatment should allow for cells to divide at least once or twice.[1] For signaling pathway analysis, shorter time points (e.g., 4, 8, 12 hours) are recommended to observe specific effects before widespread cell death occurs.[4] For cell viability or apoptosis assays, longer time points (e.g., 24, 48, 72 hours) may be necessary.

Q4: What are the known downstream signaling pathways affected by this compound?

A4: this compound, by inhibiting GLUT8, impacts cellular metabolism. In the context of KRAS/KEAP1 mutant NSCLC, this interferes with the metabolic reprogramming driven by oncogenic KRAS and the NRF2-mediated stress response. Oncogenic KRAS is known to upregulate NRF2, which contributes to chemoresistance.[5] The KRAS pathway can activate NRF2 through the PI3K/AKT and MAPK/ERK signaling cascades.[6] Therefore, the effects of this compound are mediated through the disruption of glucose metabolism that these pathways rely on.

Troubleshooting Guides

Issue 1: High variability in cell viability results between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[1]

  • Possible Cause: Variation in treatment duration.

    • Solution: Use a precise timer for drug incubation periods. For longer experiments, ensure consistent timing of media changes and drug replenishment.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Issue 2: No significant effect of this compound on cell viability.

  • Possible Cause: The cell line is not sensitive to GLUT8 inhibition.

    • Solution: Confirm that your cell line expresses GLUT8 and has the KRAS/KEAP1 double mutation, which is associated with sensitivity to this compound.[1][2]

  • Possible Cause: Suboptimal treatment duration or concentration.

    • Solution: Perform a dose-response curve to determine the IC50. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.

  • Possible Cause: Inactivation of the compound.

    • Solution: Ensure proper storage of the this compound stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Issue 3: Difficulty in detecting changes in downstream signaling pathways.

  • Possible Cause: The chosen time point for analysis is too late.

    • Solution: Signaling changes often occur rapidly after treatment. Analyze protein expression or phosphorylation at earlier time points (e.g., 1, 4, 8, 12 hours) before significant apoptosis or secondary effects occur.[4]

  • Possible Cause: The chosen assay is not sensitive enough.

    • Solution: Use highly sensitive detection methods such as Western blotting, ELISA, or multiplex bead-based assays to detect subtle changes in protein levels or phosphorylation status.

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration using a Time-Course Cell Viability Assay

This protocol outlines a method to determine the optimal treatment duration of this compound on a specific cancer cell line using a resazurin-based viability assay.

Materials:

  • This compound-sensitive cancer cell line (e.g., KRAS/KEAP1 double mutant NSCLC)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density to ensure they remain in the logarithmic growth phase for the duration of the experiment.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations (based on a prior dose-response experiment).

    • Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 12, 24, 48, 72 hours).

  • Cell Viability Measurement:

    • At each time point, add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media with reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells for each time point.

    • Plot cell viability (%) against treatment duration for each concentration to determine the optimal time for the desired effect.

Data Presentation:

Treatment Duration (hours)Vehicle Control (RFU)This compound [Low Conc.] (RFU)This compound [High Conc.] (RFU)% Viability [Low Conc.]% Viability [High Conc.]
125000480045009690
249800850070008771
48185001200060006532
7225000900025003610

(Note: RFU = Relative Fluorescence Units. Data are hypothetical examples.)

Protocol 2: Analysis of Downstream Signaling Events Following this compound Treatment

This protocol describes the analysis of key protein expression and phosphorylation in the KRAS/NRF2 pathway at different time points after this compound treatment.

Materials:

  • This compound-sensitive cancer cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-NRF2, anti-KEAP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the determined optimal concentration of this compound or vehicle control for various short time points (e.g., 0, 1, 4, 8, 12 hours).

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

    • For phosphoproteins, normalize to the total protein expression.

    • Plot the relative protein expression/phosphorylation against treatment time.

Data Presentation:

Treatment Time (hours)Relative p-ERK/ERKRelative p-AKT/AKTRelative NRF2/GAPDH
01.01.01.0
10.80.91.1
40.50.61.5
80.30.41.8
120.20.32.0

(Note: Data are hypothetical examples representing expected trends.)

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Dilutions add_treatment Add this compound to Cells prepare_this compound->add_treatment time_course Incubate for Time-Course (t1, t2, t3...) add_treatment->time_course viability_assay Cell Viability Assay time_course->viability_assay Endpoint Measurement western_blot Western Blot time_course->western_blot Signaling Analysis data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for optimizing this compound treatment duration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLUT8 GLUT8 Glucose Glucose GLUT8->Glucose transports This compound This compound This compound->GLUT8 inhibits Metabolism Altered Glucose Metabolism Glucose->Metabolism KRAS Oncogenic KRAS Metabolism->KRAS supports oncogenic signaling PI3K_AKT PI3K/AKT Pathway KRAS->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway KRAS->MAPK_ERK activates NRF2 NRF2 PI3K_AKT->NRF2 stabilizes MAPK_ERK->NRF2 stabilizes KEAP1 KEAP1 KEAP1->NRF2 inhibits degradation NR_nuc NR_nuc NRF2->NR_nuc translocates NRF2_nuc NRF2 ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds Gene_Expression Stress Response Gene Expression ARE->Gene_Expression activates Gene_Expression->KRAS promotes chemoresistance

Caption: Putative signaling pathway of this compound in KRAS/KEAP1 mutant cells.

References

Potential off-target effects of SW157765 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the SW157765 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments involving this selective GLUT8 (SLC2A8) inhibitor.

Disclaimer: As of the latest literature review, specific off-target profiling data for this compound is not publicly available. The following troubleshooting guides and FAQs are based on general principles of small molecule inhibitor research and best practices for assessing compound selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8)[1][2][3]. It has been shown to be particularly effective in KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC) cells, which exhibit a heightened sensitivity to GLUT8 inhibition[1][2][3]. This compound dose-dependently inhibits the uptake of 2-deoxyglucose (2DG) in sensitive cell lines[1].

Q2: Why is it important to consider potential off-target effects of this compound?

While this compound is described as a selective GLUT8 inhibitor, all small molecule inhibitors have the potential for off-target interactions. These unintended interactions can lead to:

  • Misinterpretation of experimental results: A cellular phenotype observed after treatment with this compound may be erroneously attributed to GLUT8 inhibition when it is, in fact, caused by an off-target effect.

  • Unforeseen toxicity: Off-target binding can lead to cellular toxicity or other adverse effects that are not related to the inhibition of GLUT8.

  • Confounding variables in preclinical studies: Undiscovered off-target effects can complicate the translation of in vitro findings to in vivo models.

Q3: What are the likely classes of off-targets for a molecule like this compound?

Given its chemical structure (a small heterocyclic molecule), potential off-targets for this compound could include:

  • Other Solute Carrier (SLC) transporters: Due to structural similarities in binding pockets, this compound might interact with other glucose transporters (GLUTs) or other SLC family members.

  • Kinases: The ATP-binding pocket of kinases is a common site for off-target binding by small molecule inhibitors.

  • G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors: These are broad classes of proteins that are frequently implicated in off-target interactions.

  • Metabolic enzymes: Enzymes involved in various metabolic pathways could also be potential off-targets.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

You are observing a cellular phenotype (e.g., decreased cell viability, changes in signaling pathways) that is not consistent with the known function of GLUT8 or varies between cell lines.

Potential Cause: This could be due to an off-target effect of this compound that is more pronounced in certain cell types due to differential expression of the off-target protein.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response experiment to measure the inhibition of 2-deoxyglucose uptake in your specific cell line to confirm that this compound is engaging GLUT8 at the concentrations you are using.

    • Use a rescue experiment. For example, if the phenotype is cell death, determine if it can be rescued by supplementing the media with a metabolite downstream of glucose transport that is independent of GLUT8.

  • Assess Off-Target Cytotoxicity:

    • Determine the half-maximal inhibitory concentration (IC50) for cell viability in your cell line of interest and compare it to a control cell line with low or no GLUT8 expression. A significant difference in cytotoxicity that does not correlate with GLUT8 expression may suggest off-target effects.

  • Profile against Related Targets:

    • If you have access to cell lines expressing other GLUT isoforms, perform glucose uptake assays to assess the selectivity of this compound against other family members.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

This compound shows a potent and selective effect in your in vitro assays, but the results in animal models are different from what you expected based on GLUT8 inhibition.

Potential Cause: Off-target effects can be more pronounced in a complex in vivo system due to the presence of a wider range of potential off-target proteins and metabolic pathways.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Ensure that the concentration of this compound achieved in the target tissue in your animal model is consistent with the effective concentrations used in your in vitro experiments.

  • Broad Off-Target Screening:

    • Consider performing a broad off-target screening panel to identify potential interactions with a wide range of proteins. Commercial services are available for this purpose (e.g., kinome scans, broad ligand binding assays).

  • Phenotypic Screening in a Panel of Cell Lines:

    • Screen this compound against a large panel of diverse cancer cell lines. Analyzing the pattern of sensitivity and resistance across the cell lines can sometimes reveal correlations with the expression of unexpected genes, pointing to potential off-targets.

Experimental Protocols

Protocol 1: Assessing Selectivity Against Other GLUT Isoforms

Objective: To determine the inhibitory activity of this compound against other members of the GLUT family.

Methodology:

  • Cell Lines: Use a panel of cell lines, each engineered to overexpress a single GLUT isoform (e.g., GLUT1, GLUT2, GLUT3, GLUT4) in a background with low endogenous glucose transporter expression.

  • Glucose Uptake Assay:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 30 minutes.

    • Initiate glucose uptake by adding KRH buffer containing a labeled glucose analog (e.g., [³H]-2-deoxy-D-glucose or a fluorescent glucose analog).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Stop the uptake by washing the cells with ice-cold KRH buffer containing a pan-GLUT inhibitor like cytochalasin B.

    • Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Plot the glucose uptake as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each GLUT isoform.

Data Presentation:

GLUT IsoformThis compound IC50 (µM)
GLUT8 (On-Target)Hypothetical Value
GLUT1Experimental Result
GLUT2Experimental Result
GLUT3Experimental Result
GLUT4Experimental Result
Protocol 2: Kinome Profiling

Objective: To identify potential off-target interactions of this compound with a broad panel of human kinases.

Methodology:

This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). The general principle is a competition binding assay.

  • Assay Principle: An immobilized active-site directed ligand for each kinase is used. The ability of this compound to compete with this ligand for binding to the kinase is measured.

  • Procedure:

    • A high concentration of this compound (e.g., 10 µM) is incubated with a large panel of recombinant human kinases.

    • The percentage of inhibition of binding of the active-site directed ligand is determined for each kinase.

  • Data Analysis:

    • The results are typically presented as the percentage of inhibition for each kinase at the tested concentration. A high percentage of inhibition suggests a potential off-target interaction. Follow-up dose-response assays are then performed for the initial "hits" to determine their binding affinity (Kd) or inhibitory concentration (IC50).

Data Presentation:

Kinase TargetThis compound % Inhibition @ 10 µMThis compound IC50 (µM)
Kinase AExperimental ResultFollow-up Result
Kinase BExperimental ResultFollow-up Result
Kinase CExperimental ResultFollow-up Result
Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-target binding of this compound in a cellular context.

Methodology:

  • Principle: The binding of a small molecule to a protein can stabilize the protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treat intact cells with this compound or a vehicle control.

    • Harvest the cells, lyse them, and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analyze the amount of soluble protein remaining in the supernatant for both the target protein (GLUT8) and other suspected off-targets by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation:

Protein TargetVehicle Control Tagg (°C)This compound Tagg (°C)ΔTagg (°C)
GLUT8Experimental ResultExperimental ResultCalculated Value
Potential Off-Target XExperimental ResultExperimental ResultCalculated Value

Visualizations

SW157765_On_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_out Glucose GLUT8 GLUT8 (SLC2A8) Glucose_out->GLUT8 Transport Glucose_in Glucose GLUT8->Glucose_in Metabolism Cellular Metabolism Glucose_in->Metabolism This compound This compound This compound->GLUT8 Inhibition

Caption: On-target action of this compound inhibiting glucose transport via GLUT8.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Confirm_On_Target Confirm On-Target (GLUT8) Engagement Start->Confirm_On_Target Rescue_Experiment Perform Rescue Experiment Confirm_On_Target->Rescue_Experiment If engaged Conclusion_Off_Target Phenotype is Likely Off-Target Confirm_On_Target->Conclusion_Off_Target If not engaged Assess_Selectivity Assess Selectivity (e.g., other GLUTs) Rescue_Experiment->Assess_Selectivity If not rescued Conclusion_On_Target Phenotype is Likely On-Target Rescue_Experiment->Conclusion_On_Target If rescued Broad_Screen Broad Off-Target Screening (e.g., Kinome Scan) Assess_Selectivity->Broad_Screen CETSA Validate Hits with Cellular Assays (e.g., CETSA) Broad_Screen->CETSA If hits identified CETSA->Conclusion_Off_Target If validated

Caption: Troubleshooting workflow for investigating unexpected phenotypes with this compound.

Off_Target_Investigation_Workflow Start Initiate Off-Target Investigation for this compound Tier1 Tier 1: In Silico & Homology - Similarity to other ligands - GLUT family homology Start->Tier1 Tier2 Tier 2: Biochemical Assays - Kinome Scan - Broad Ligand Binding Panel Tier1->Tier2 Tier3 Tier 3: Cellular Assays - Cellular Thermal Shift Assay (CETSA) - Phenotypic screening across cell lines Tier2->Tier3 Tier4 Tier 4: In Vivo Validation - Compare phenotype in knockout models of on-target vs. off-target Tier3->Tier4 End Characterized Off-Target Profile Tier4->End

Caption: A tiered approach for systematically investigating the potential off-target effects of this compound.

References

How to minimize SW157765 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of SW157765 on normal cells during preclinical research. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8. It is being investigated as a potential anti-cancer agent, particularly for malignancies with specific metabolic vulnerabilities, such as KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC). By blocking GLUT8, this compound disrupts glucose uptake in cancer cells that are highly dependent on this transporter for their energy needs, leading to cell death.

Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?

While some cancer cells overexpress GLUT8, providing a potential therapeutic window, this transporter is also present in various normal tissues, including the testis, adrenal gland, liver, spleen, and lung. Therefore, this compound can induce on-target cytotoxicity in normal cells that express GLUT8 and rely on it for glucose uptake. The degree of cytotoxicity will likely depend on the level of GLUT8 expression and the specific metabolic requirements of the normal cell type being studied.

Q3: What are the general strategies to minimize the cytotoxicity of this compound in normal cells?

Minimizing off-target effects and enhancing the therapeutic index of this compound in a research setting can be approached through several strategies:

  • Dose Optimization: Determining the optimal concentration that maximizes cancer cell death while minimizing harm to normal cells is crucial.

  • Combination Therapy: Co-administering this compound with cytoprotective agents that selectively shield normal cells from its effects.

  • Exploiting Differential Metabolism: Investigating metabolic differences between normal and cancer cells to identify pathways that can be targeted to sensitize cancer cells to this compound, potentially allowing for lower, less toxic doses.

  • Pulsed Dosing: Intermittent exposure to the compound may allow normal cells to recover while still exerting a significant anti-cancer effect.

Q4: Are there any known cytoprotective agents that can be used with this compound?

While specific cytoprotective agents for this compound have not been documented in the available literature, general chemoprotective agents are used in cancer therapy to mitigate the side effects of cytotoxic drugs. These agents often work by protecting specific organs or cell types. For research purposes, exploring agents that bolster the antioxidant capacity of normal cells or provide alternative energy sources could be a starting point. Examples of clinically used cytoprotective agents for other chemotherapies include amifostine and dexrazoxane. However, their applicability to this compound would need to be experimentally validated.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

This guide provides a step-by-step approach to address and troubleshoot unexpected levels of cytotoxicity in normal cell lines during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
High cytotoxicity in normal cells at expected therapeutic concentrations. 1. High GLUT8 expression in the "normal" cell line. 2. Off-target effects of this compound. 3. Sub-optimal experimental conditions.1. Verify GLUT8 Expression: Quantify GLUT8 mRNA and protein levels in your cancer and normal cell lines using qPCR and Western blotting. A high level in the normal cell line may explain the sensitivity. 2. Determine Selectivity Index (SI): Calculate the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI value below 2 suggests general toxicity. 3. Dose-Response Curve: Perform a detailed dose-response analysis on both normal and cancer cell lines to identify a potential therapeutic window. 4. Optimize Incubation Time: Test shorter exposure times to see if a therapeutic window can be achieved.
Inconsistent cytotoxicity results across experiments. 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Cell passage number.1. Standardize Protocols: Ensure consistent cell seeding density, media composition, and incubation times. 2. Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Monitor Cell Passage: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Cytotoxicity observed in normal cells, but not in the target cancer cells. 1. Low or absent GLUT8 expression in the cancer cell line. 2. Resistance mechanisms in the cancer cell line.1. Confirm Target Expression: As above, verify GLUT8 expression in your cancer cell line. 2. Investigate Resistance: Explore potential resistance mechanisms, such as the upregulation of other glucose transporters or activation of alternative metabolic pathways.

Data Presentation: Quantifying Cytotoxicity and Selectivity

Presenting quantitative data in a clear and structured format is essential for interpreting experimental outcomes. Below are example tables for presenting cytotoxicity and selectivity data.

Table 1: Cytotoxicity of this compound in Cancer and Normal Cell Lines (Hypothetical Data)

Cell LineCell TypeThis compound IC50 (µM) after 48h
A549 (KRAS/KEAP1 mutant)Lung Cancer1.5
HCT116Colon Cancer5.2
BEAS-2BNormal Lung Epithelial12.8
Primary Human HepatocytesNormal Liver Cells25.4

Table 2: Selectivity Index of this compound (Hypothetical Data)

Cancer Cell LineNormal Cell LineSelectivity Index (SI = IC50 Normal / IC50 Cancer)
A549BEAS-2B8.5
HCT116Primary Human Hepatocytes4.9

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol provides a method for determining the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.

  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only (DMSO) controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect a sample of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Analysis & Mitigation A Select Cancer and Normal Cell Lines B Determine Optimal Seeding Density A->B C Treat cells with a range of this compound concentrations B->C D Incubate for defined periods (24, 48, 72h) C->D E Perform Cytotoxicity Assays (e.g., MTT, LDH) D->E F Calculate IC50 values for each cell line E->F G Calculate Selectivity Index (SI) F->G H High SI (>2)? G->H I Proceed with further mechanistic studies H->I Yes J Troubleshoot and Optimize H->J No K Consider Combination Therapy or Dose Optimization J->K

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondria Mitochondria Caspase8->Mitochondria via Bid/tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 CellularStress Cellular Stress (e.g., this compound) CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of caspase-dependent apoptotic signaling pathways.

SW157765 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of experiments involving SW157765.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2][3] It has been shown to be particularly effective against KRAS/KEAP1 double mutant non-small cell lung cancer (NSCLC) cells by targeting their metabolic vulnerabilities.[1][2][3][4] The inhibition of GLUT8 disrupts glucose uptake in sensitive cells, leading to cellular stress and reduced viability.[4]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For guidance on preparing stock solutions from solid compounds, please refer to the detailed protocol in the "Experimental Protocols" section. It is crucial to use anhydrous solvents to minimize hydrolysis.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

This compound Storage Recommendations

FormulationStorage TemperatureRecommended Duration
Solid Powder-20°C2 years[1]
Stock Solution in DMSO4°C2 weeks[1]
-80°C6 months[1]

Q4: What are the potential degradation pathways for this compound?

  • Hydrolysis: The sulfonamide bond in this compound could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to cleavage of the molecule.[5][6][7] However, sulfonamides are generally considered hydrolytically stable under typical environmental pH conditions.[6]

  • Oxidation: The ether linkage and the furan ring present in the this compound structure could be prone to oxidative degradation.[8][9][10] Oxidation can be initiated by exposure to air, light, or the presence of oxidizing agents in the experimental environment.

  • Photodegradation: Aromatic and heterocyclic compounds, such as the ones present in this compound, can be susceptible to degradation upon exposure to light.[11][12][13][14] It is advisable to protect this compound solutions from light.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological activity Degradation of this compound: Compound may have degraded due to improper storage or handling.- Prepare fresh stock solutions from solid powder. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect solutions from light and store at the recommended temperature.
Incorrect concentration: Errors in dilution or calculation.- Verify calculations and ensure accurate pipetting. - Perform a dose-response experiment to confirm the optimal concentration.
Cell line insensitivity: The cell line used may not be sensitive to GLUT8 inhibition.- Use a positive control cell line known to be sensitive to this compound (e.g., KRAS/KEAP1 double mutant NSCLC cells).
High variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells.- Ensure a homogenous single-cell suspension before seeding. - Use a consistent seeding technique for all wells.
Pipetting errors: Inaccurate dispensing of compound or reagents.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Cell toxicity at low concentrations Solvent toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in the cell culture medium is below 0.5%. - Include a vehicle control (medium with the same DMSO concentration as the highest compound concentration) in your experiments.
Compound precipitation: this compound may precipitate in aqueous media at high concentrations.- Visually inspect the media for any precipitate after adding the compound. - Determine the kinetic solubility of this compound in your specific cell culture medium.

Experimental Protocols

Protocol for Preparing this compound Stock Solutions

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (331.33 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to evaluate the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound stock solution

  • Complete cell culture medium (the same used in your experiments)

  • HPLC-MS system

  • Incubator (37°C, 5% CO2)

  • Sterile tubes and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.

    • Prepare a control sample of this compound in a stable solvent (e.g., acetonitrile) at the same concentration.

    • Incubate the cell culture medium sample under standard cell culture conditions (37°C, 5% CO2).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot of the incubated sample.

    • Immediately stop any potential degradation by adding a quenching solvent (e.g., cold acetonitrile) and store at -80°C until analysis.

  • HPLC-MS Analysis:

    • Analyze the collected samples and the control sample by HPLC-MS.

    • Monitor the peak area of the parent this compound compound at each time point.

    • Look for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine its stability profile in the cell culture medium.

    • Characterize any significant new peaks to identify potential degradation products.

Visualizations

SW157765_Degradation_Pathway This compound This compound (C19H13N3O3) Hydrolysis Hydrolysis (e.g., strong acid/base) This compound->Hydrolysis Potential Oxidation Oxidation (e.g., air, light) This compound->Oxidation Potential Photodegradation Photodegradation (UV/Vis light) This compound->Photodegradation Potential Cleaved_Sulfonamide Sulfonamide Cleavage Products Hydrolysis->Cleaved_Sulfonamide Ring_Opened_Furan Furan Ring-Opened Products Oxidation->Ring_Opened_Furan Oxidized_Products Oxidized Ether/ Furan Products Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_CCM Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 Prep_CCM->Incubate Prep_Control Prepare this compound in Stable Solvent (Control) HPLC_MS Analyze by HPLC-MS Prep_Control->HPLC_MS Time_Points Collect Aliquots at Time Points (0-72h) Incubate->Time_Points Quench Quench Reaction & Store at -80°C Time_Points->Quench Quench->HPLC_MS Data_Analysis Analyze Data: - % Remaining - Degradation Products HPLC_MS->Data_Analysis

Caption: Workflow for assessing this compound stability.

GLUT8_Signaling_Pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLUT8 GLUT8 Transporter Glucose_In Glucose GLUT8->Glucose_In Metabolism Cellular Metabolism (e.g., Glycolysis) Glucose_In->Metabolism Cell_Growth Cell Growth & Survival Metabolism->Cell_Growth Glucose_Out Extracellular Glucose Glucose_Out->GLUT8 Transport This compound This compound This compound->GLUT8 Inhibition

Caption: this compound inhibits GLUT8-mediated glucose uptake.

References

Interpreting unexpected results from SW157765 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SW157765.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8, also known as SLC2A8.[1][2] Its inhibitory action is particularly effective in Non-Small Cell Lung Cancer (NSCLC) cells that have a double mutation in KRAS and KEAP1.[1][2] This sensitivity is due to the combined effects of KRAS and NRF2 on the regulation of metabolic and xenobiotic gene programs.[1][2]

Q2: Why are KRAS/KEAP1 double mutant NSCLC cells particularly sensitive to this compound?

In KRAS-driven lung adenocarcinoma, mutations in KEAP1 are a frequent co-occurrence. Loss of KEAP1 function leads to the stabilization and hyper-activation of NRF2, a key regulator of the cellular antioxidant response. This NRF2 activation promotes tumor growth and resistance to therapy.[3][4] The constitutive activation of NRF2 in KEAP1 mutant cells, combined with the metabolic alterations driven by mutant KRAS, creates a unique metabolic state that is highly dependent on specific nutrient transporters like GLUT8. By inhibiting GLUT8, this compound disrupts the altered metabolism of these cancer cells, leading to selective sensitivity.

Q3: What is the role of GLUT8 in normal physiology and in the context of cancer?

GLUT8 is a member of the glucose transporter superfamily.[5] In normal physiology, its function is not fully defined, but it is expressed in tissues like the testes.[5] Unlike some other glucose transporters, GLUT8 is not sensitive to insulin.[5] In the context of KRAS/KEAP1 double mutant NSCLC, GLUT8 appears to play a crucial role in glucose uptake to support the high metabolic demand of the cancer cells.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of efficacy in cell culture Cell line does not have the specific KRAS/KEAP1 double mutant genotype.Confirm the genotype of your cell line. This compound is selectively sensitive in this context.
Incorrect dosage of this compound.Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Issues with compound stability or storage.Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
Inconsistent results between experiments Variation in cell culture conditions (e.g., cell density, passage number, media composition).Standardize all cell culture parameters. Use cells within a consistent passage number range.
Inconsistent timing of this compound treatment.Ensure precise and consistent timing for all treatment and assay steps.
Unexpected cytotoxicity in control cells Potential off-target effects at high concentrations.Lower the concentration of this compound. If cytotoxicity persists at low concentrations, investigate potential off-target effects.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level.

Investigating Potential Resistance and Off-Target Effects

While specific resistance mechanisms to this compound have not been documented in the available literature, general principles of drug resistance in cancer can be considered.

Potential Mechanisms of Acquired Resistance (Hypothetical):

  • Upregulation of other glucose transporters: Cells may compensate for the inhibition of GLUT8 by increasing the expression of other glucose transporters.

  • Alterations in metabolic pathways: Cancer cells might adapt their metabolic pathways to become less dependent on glucose.

  • Modification of the drug target: Mutations in the SLC2A8 gene could potentially alter the binding site of this compound, reducing its efficacy.

Investigating Off-Target Effects:

  • Computational Prediction: Use in silico tools to predict potential off-target binding of this compound.

  • Proteomic Profiling: Employ techniques like chemical proteomics to identify cellular proteins that interact with this compound.

  • Phenotypic Screening: Assess the effects of this compound on a panel of cell lines with different genetic backgrounds to identify unexpected sensitivities.

Experimental Protocols

Glucose Uptake Assay using 2-Deoxyglucose (2-DG)

This protocol is a general guideline for measuring glucose uptake in cells treated with this compound.

Materials:

  • KRAS/KEAP1 double mutant NSCLC cells

  • This compound

  • 2-Deoxy-D-[3H]-glucose or a non-radioactive 2-DG uptake assay kit

  • Glucose-free culture medium

  • Phloretin (a general glucose transporter inhibitor, as a positive control)

  • Lysis buffer

  • Scintillation counter or plate reader (depending on the assay kit)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control (Phloretin).

  • Glucose Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate them in glucose-free medium for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose.

  • 2-DG Uptake: Add 2-DG (radiolabeled or fluorescently tagged) to the cells and incubate for a short period (e.g., 10-20 minutes).

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold PBS.

  • Cell Lysis: Lyse the cells using the appropriate lysis buffer.

  • Measurement:

    • For radiolabeled 2-DG: Measure the radioactivity in the cell lysates using a scintillation counter.

    • For non-radioactive kits: Follow the manufacturer's instructions to measure the accumulated 2-DG6P, typically using a plate reader.[6][7]

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Compare the glucose uptake in this compound-treated cells to the vehicle control.

Visualizations

SW157765_Mechanism_of_Action This compound Mechanism of Action in KRAS/KEAP1 Mutant NSCLC cluster_cell KRAS/KEAP1 Double Mutant NSCLC Cell KRAS_mut Mutant KRAS Altered_Metabolism Altered Metabolism & Tumor Growth KRAS_mut->Altered_Metabolism KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 fails to inhibit Metabolic_Xenobiotic_Genes Metabolic & Xenobiotic Genes NRF2->Metabolic_Xenobiotic_Genes activates GLUT8 GLUT8 Transporter Metabolic_Xenobiotic_Genes->GLUT8 upregulates Glucose_Uptake Glucose Uptake GLUT8->Glucose_Uptake facilitates Glucose_Uptake->Altered_Metabolism This compound This compound This compound->GLUT8 inhibits

Caption: Mechanism of this compound in KRAS/KEAP1 mutant NSCLC.

experimental_workflow Experimental Workflow: Glucose Uptake Assay cluster_protocol Protocol Steps step1 1. Seed Cells (KRAS/KEAP1 mutant NSCLC) step2 2. Treat with this compound (and controls) step1->step2 step3 3. Glucose Starvation step2->step3 step4 4. Add 2-Deoxyglucose (2-DG) step3->step4 step5 5. Stop Uptake (wash with cold PBS) step4->step5 step6 6. Lyse Cells step5->step6 step7 7. Measure 2-DG Uptake step6->step7 step8 8. Analyze Data step7->step8

Caption: Workflow for a 2-Deoxyglucose uptake assay.

References

Technical Support Center: Improving the Efficacy of SW157765 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize SW157765 in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experimental outcomes.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (solute carrier family 2 member 8, SLC2A8). It has demonstrated particular efficacy in non-small cell lung cancer (NSCLC) cell lines harboring concurrent KRAS and KEAP1 mutations. By inhibiting GLUT8, this compound disrupts glucose uptake, leading to metabolic stress and selective cell death in sensitive cancer cells.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in NSCLC cell lines with a KRAS/KEAP1 double-mutant genotype. Examples of such cell lines include A549 and H2122. The sensitivity is attributed to the dual modulation of metabolic and xenobiotic gene programs by KRAS and NRF2 (which is regulated by KEAP1), creating a dependency on GLUT8 for glucose supply.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at approximately 25 mg/mL (~75.46 mM). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v).[1][2][3] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any potential solvent effects.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no observed efficacy (High IC50 value) Cell line is not sensitive: The cell line used may not have the KRAS/KEAP1 double-mutant genotype.Verify the genotype of your cell line. Use a positive control cell line known to be sensitive to this compound (e.g., A549, H2122).
Suboptimal compound concentration: The concentration range tested may be too low.Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM).
Incorrect compound preparation or storage: The compound may have degraded due to improper handling.Prepare fresh stock solutions from powder. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Short incubation time: The duration of treatment may be insufficient to induce a response.Increase the incubation time (e.g., 48, 72, or 96 hours) and perform a time-course experiment to determine the optimal duration.
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells in the wells.Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting. Use a multichannel pipette for consistency.
Edge effects: Evaporation from the outer wells of the plate can alter compound concentration.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Inaccurate pipetting of the compound: Errors in serial dilutions can lead to significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the final drug concentrations to add to the wells.
Compound precipitation in culture medium Poor aqueous solubility: this compound has low solubility in aqueous solutions.Ensure the final DMSO concentration is sufficient to keep the compound in solution, but below cytotoxic levels (<0.5%). Prepare working solutions by diluting the DMSO stock in pre-warmed culture medium with vigorous mixing.
High compound concentration: The tested concentration exceeds the solubility limit in the final medium.Test a lower range of concentrations. Consider using a formulation with solubilizing agents if higher concentrations are necessary, though this may introduce confounding variables.
Inconsistent results in glucose uptake assays Suboptimal assay conditions: Incorrect timing of glucose starvation or 2-DG incubation.Optimize the glucose starvation period and the 2-deoxyglucose (2-DG) incubation time for your specific cell line.
High background fluorescence: Autofluorescence from cells or media components.Include no-cell and no-2-DG controls to determine background fluorescence. Use a fluorescent dye-compatible plate reader and appropriate filter sets.

Quantitative Data

Table 1: Representative IC50 Values of this compound in NSCLC Cell Lines (72-hour incubation)

Cell LineGenotype (KRAS/KEAP1)Reported IC50 (µM) - Estimated Range
A549G12S / Mutant1 - 10
NCI-H2122G12C / Mutant1 - 10
NCI-H460Q61H / Wild-type> 50
Calu-1G12C / Wild-type> 50

Note: The IC50 values are estimated based on the known sensitivity of KRAS/KEAP1 mutant cell lines to GLUT8 inhibition. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT/XTT) Assay
  • Cell Seeding:

    • Culture KRAS/KEAP1 double-mutant NSCLC cells (e.g., A549, H2122) in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS).

    • Trypsinize and count the cells. Seed cells in a 96-well plate at an optimized density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.[4]

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound from your DMSO stock in complete culture medium. Ensure the final DMSO concentration remains below 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound.

    • Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Assay:

    • Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay (Fluorescent Method)
  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.

  • Glucose Starvation:

    • Wash the cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C.

  • Compound Treatment:

    • Add this compound at the desired concentrations to the glucose-free KRH buffer and incubate for 30-60 minutes.

  • 2-DG Uptake:

    • Add a fluorescent 2-DG analog (e.g., 2-NBDG) to each well at a final concentration of 50-100 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Termination and Measurement:

    • Remove the 2-DG solution and wash the cells three times with ice-cold PBS to stop the uptake.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).

  • Data Analysis:

    • Subtract the background fluorescence (from no-cell wells) from all readings.

    • Normalize the fluorescence intensity to the vehicle control to determine the percentage of glucose uptake inhibition.

Mandatory Visualizations

SW157765_Mechanism_of_Action cluster_cell KRAS/KEAP1 Mutant NSCLC Cell This compound This compound GLUT8 GLUT8 Transporter This compound->GLUT8 Inhibits Metabolic_Stress Metabolic Stress GLUT8->Metabolic_Stress Leads to Glucose Glucose Glucose->GLUT8 Uptake Cell_Death Cell Death Metabolic_Stress->Cell_Death

Caption: Mechanism of action of this compound in KRAS/KEAP1 double-mutant NSCLC cells.

Experimental_Workflow_Cell_Viability A Seed Cells in 96-well Plate B Overnight Incubation (Adhesion) A->B D Treat Cells with this compound B->D C Prepare this compound Serial Dilutions C->D E Incubate for 48-72 hours D->E F Add MTT/XTT Reagent E->F G Incubate for 2-4 hours F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Experimental workflow for determining the IC50 of this compound using a cell viability assay.

GLUT8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glucose Glucose GLUT8 GLUT8 Glucose->GLUT8 Transport Glucose_6_P Glucose-6-Phosphate GLUT8->Glucose_6_P -> Hexokinase Glycolysis Glycolysis Glucose_6_P->Glycolysis PPP Pentose Phosphate Pathway Glucose_6_P->PPP ATP ATP Production Glycolysis->ATP Biomass Biomass Synthesis PPP->Biomass This compound This compound This compound->GLUT8 Inhibits

Caption: Simplified overview of the GLUT8-mediated glucose uptake and downstream metabolic pathways.

References

Technical Support Center: Navigating Cell Viability Assays with SW157765 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays when using the GLUT8 inhibitor, SW157765.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8).[1][2][3] It has been shown to be particularly effective against non-small cell lung cancer (NSCLC) cells that have a double mutation in KRAS and KEAP1. This sensitivity is due to the combined effects of KRAS and NRF2 modulation on metabolic and xenobiotic gene regulatory programs.[1][2]

Q2: I'm observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

Inconsistent IC50 values are a common challenge when working with small molecule inhibitors. Several factors can contribute to this variability:

  • Cell Density: The initial number of cells seeded can affect the inhibitor's effective concentration per cell.

  • Incubation Time: The duration of this compound exposure can influence the observed cytotoxic effect.

  • Compound Stability and Handling: Ensure proper storage of this compound and prepare fresh dilutions for each experiment to avoid degradation.[4]

  • Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.

Q3: Can this compound directly interfere with common colorimetric and fluorometric cell viability assays (e.g., MTT, alamarBlue®, WST-8)?

While direct interference of this compound with specific assay reagents has not been extensively documented in published literature, it is a possibility with any small molecule. Potential interferences can arise from:

  • Chemical Reduction of Assay Reagents: Some compounds can chemically reduce tetrazolium salts (MTT, WST-8) or resazurin (the active component of alamarBlue®) independent of cellular metabolism, leading to a false-positive signal for cell viability.[5][6][7]

  • Optical Interference: If this compound absorbs light at the same wavelength as the assay's readout, it can lead to inaccurate measurements.

  • Alteration of Cellular Metabolism: As this compound inhibits glucose transport, it directly impacts cellular metabolism.[1][3] This can affect assays that rely on metabolic activity as an indicator of viability, potentially leading to an underestimation of viability that may not correlate directly with cell death.

Q4: My cell viability results with this compound treatment do not match what I observe under the microscope. What should I do?

This discrepancy is a strong indicator of assay interference. If you observe significant cell death microscopically, but your viability assay shows high viability, the compound might be directly reducing the assay reagent.[5] Conversely, if cells appear viable, but the assay indicates low viability, this compound's metabolic inhibition might be impacting the assay's readout without causing immediate cell death. It is crucial to include a cell-free control (media + this compound + assay reagent) to test for direct chemical reduction.

Troubleshooting Guides

Issue 1: High Background or False-Positive Signal in Viability Assays

This issue may manifest as an unexpectedly high viability reading, even at high concentrations of this compound where cell death is expected.

Possible Cause Troubleshooting Step Rationale
Direct Reduction of Assay Reagent by this compound Run a "no-cell" control plate containing only media, this compound at various concentrations, and the viability assay reagent.This will determine if this compound can directly reduce the reagent, leading to a colorimetric or fluorescent change in the absence of viable cells.[5][6]
Precipitation of this compound Visually inspect the wells for any precipitate after adding this compound.Precipitated compound can scatter light and interfere with absorbance readings.[8]
Contamination Regularly check cell cultures for microbial contamination.Bacteria and fungi are metabolically active and can reduce viability assay reagents.
Issue 2: Low Signal or False-Negative Signal in Viability Assays

This may appear as a sharp drop in viability that is not consistent with other cell health indicators.

Possible Cause Troubleshooting Step Rationale
Inhibition of Cellular Metabolism Use a viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).Since this compound inhibits glucose uptake, it will reduce the metabolic activity of cells, which is the readout for assays like MTT, WST-8, and alamarBlue®.[1] This may not directly correlate with cell death, especially at early time points.
Incorrect Assay Wavelength/Filter Settings Double-check the manufacturer's protocol for the correct absorbance or fluorescence settings for your specific assay.Using incorrect settings will lead to inaccurate readings.
Low Cell Number Optimize the initial cell seeding density.A very low number of cells will produce a weak signal that may be difficult to distinguish from the background.
Issue 3: High Variability Between Replicate Wells or Experiments
Possible Cause Troubleshooting Step Rationale
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. When seeding, gently swirl the plate between pipetting to prevent cells from settling in one area.Inconsistent cell numbers across wells will lead to variable results.[4]
"Edge Effect" Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
Inconsistent Incubation Times Standardize the incubation time for both the compound treatment and the viability assay reagent.Variations in timing can lead to significant differences in the final readout.
Compound Degradation Aliquot the this compound stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[8]The stability of the compound is crucial for reproducible results.

Experimental Protocols

Protocol 1: Cell Seeding and Treatment with this compound
  • Cell Culture: Culture the desired cell line in the appropriate growth medium and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimized seeding density in fresh growth medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or growth medium to the outer 36 wells to minimize the "edge effect."

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in growth medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of the solvent used for this compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assessment using MTT Assay
  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

  • Assay Procedure:

    • After the this compound treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Cell Viability Assessment using WST-8 (CCK-8) Assay
  • Assay Procedure:

    • After the this compound treatment period, add 10 µL of the WST-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[9][10][11]

Mandatory Visualizations

SW157765_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GLUT8 GLUT8 Cell_Survival Cell Survival & Proliferation GLUT8->Cell_Survival Glucose Uptake KRAS_mut Mutant KRAS NRF2 NRF2 KRAS_mut->NRF2 Upregulates Metabolic_Genes Metabolic & Xenobiotic Genes NRF2->Metabolic_Genes Activates Metabolic_Genes->Cell_Survival Glucose Glucose Glucose->GLUT8 This compound This compound This compound->GLUT8

Caption: this compound inhibits GLUT8-mediated glucose uptake, impacting cell survival.

Experimental_Workflow cluster_controls Essential Controls A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Attachment) A->B C 3. Treat with this compound Serial Dilutions B->C D 4. Incubate for 24-72h (Treatment) C->D C1 Vehicle Control C2 No-Cell Control C3 No-Cell + this compound Control E 5. Add Cell Viability Reagent (e.g., MTT, WST-8) D->E F 6. Incubate for 1-4h (Color Development) E->F G 7. Read Absorbance/Fluorescence F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic Start Inconsistent Viability Results Q1 Microscopy matches assay? Start->Q1 A1_Yes Check for high variability sources: - Inconsistent cell seeding - Edge effects - Compound stability Q1->A1_Yes Yes A1_No Potential Assay Interference Q1->A1_No No Q2 High viability despite cell death? A1_No->Q2 A2_Yes Suspect direct reagent reduction. Run 'No-Cell + this compound' control. Q2->A2_Yes Yes A2_No Suspect metabolic inhibition. Use a non-metabolic assay (e.g., LDH, Trypan Blue). Q2->A2_No No

Caption: A logical approach to troubleshooting this compound cell viability assay issues.

References

Validation & Comparative

Validating the Efficacy of SW157765 in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of SW157765, a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8), in novel cell lines. By leveraging existing knowledge of its mechanism of action and comparing its potential performance with alternative glucose transport inhibitors, researchers can strategically design experiments to explore its therapeutic potential in new cancer contexts. This compound has demonstrated selective sensitivity in Non-Small Cell Lung Cancer (NSCLC) cell lines harboring KRAS/KEAP1 double mutations, a finding attributed to the convergent modulation of metabolic and xenobiotic gene regulatory programs by KRAS and NRF2.[1][2]

Introduction to this compound and its Target

This compound is a targeted inhibitor of GLUT8, a member of the solute carrier family 2 (SLC2A8) of facilitative glucose transporters.[1][2] Unlike the well-characterized GLUT1-4, GLUT8 is primarily an intracellular transporter, with its localization reported in the endoplasmic reticulum and late endosomes/lysosomes.[3][4] Its role in cancer is an emerging area of research, with studies indicating its overexpression in certain malignancies, including endometrial cancer, where its expression level correlates with tumor grade.[5][6] The sensitivity of KRAS/KEAP1 double mutant NSCLC cells to this compound highlights a synthetic lethal interaction that can be potentially exploited in other cancer types with similar genetic backgrounds.[2]

Rationale for Validation in New Cell Lines

The established link between this compound efficacy and KRAS/NRF2 pathway alterations provides a strong rationale for investigating its activity in other cancer types with these molecular characteristics. The NRF2 pathway, controlled by its negative regulator KEAP1, is a key regulator of cellular redox homeostasis and is frequently dysregulated in cancer, often in conjunction with oncogenic KRAS mutations.[7][8][9][10] This co-occurrence leads to a metabolic reprogramming that fuels cancer cell proliferation and survival.[7][8][9][10] Therefore, validating this compound in new cell lines with known KRAS and/or KEAP1/NRF2 pathway alterations is a logical next step in defining its therapeutic window.

Proposed New Cell Lines for Validation:

  • Endometrial Cancer Cell Lines with KRAS Mutations: Endometrial cancer exhibits a significant incidence of KRAS mutations.[5][6][11][12] Given the overexpression of GLUT8 in this cancer type, cell lines such as Hec50co (KRAS G12D mutant) are prime candidates for testing this compound's efficacy.[6]

  • Pancreatic Cancer Cell Lines with KRAS and KEAP1/NRF2 Alterations: Pancreatic ductal adenocarcinoma (PDAC) is characterized by a very high frequency of KRAS mutations, and NRF2 is often overexpressed in these tumors.[13][14][15][16] Cell lines like Panc-1 and MiaPaCa-2 , which have KRAS mutations and have been shown to have a dysregulated Nrf2/Keap1 system, would be highly relevant for validation studies.[13][16]

Comparative Analysis of Glucose Transporter Inhibitors

To provide context for the efficacy of this compound, its performance should be compared against other known inhibitors of glucose transport. While specific IC50 values for this compound are not currently available in the public domain, the following table provides data for alternative compounds that target glucose transporters.

CompoundTarget(s)Cancer TypeCell Line(s)IC50 (µM)Reference(s)
This compound GLUT8 NSCLC (KRAS/KEAP1 mut)-Data not publicly available -
BAY-876GLUT1Ovarian Cancer, Colorectal CancerSKOV-3, OVCAR-3, HCT116, COLO205, DLD1, LoVo0.002 - 0.075--INVALID-LINK--
PhloretinGLUT1, GLUT2Oral Cancer, Gastric CancerSCC-1, GES-112.5 - 120--INVALID-LINK--
WZB117GLUT1Lung Cancer, Breast CancerA549, MCF7~10--INVALID-LINK--

Note: IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols for Efficacy Validation

The following are detailed methodologies for key experiments to validate the efficacy of this compound in new cell lines.

Cell Viability Assays

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of key components in the GLUT8 signaling pathway and downstream metabolic pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLUT8, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Glucose Uptake Assay

Objective: To directly measure the effect of this compound on glucose transport into the cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound or vehicle control for the desired time.

  • Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.

  • Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for 10-15 minutes.

  • Wash and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer and lyse the cells with 0.1% SDS.

  • Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration and express the results as a percentage of glucose uptake relative to the control.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

SW157765_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT8 GLUT8 Glucose Glucose GLUT8->Glucose Metabolic_Reprogramming Metabolic Reprogramming (Glycolysis, PPP, etc.) Glucose->Metabolic_Reprogramming KRAS_mut Mutant KRAS KRAS_mut->Metabolic_Reprogramming Drives KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 Fails to degrade NRF2->Metabolic_Reprogramming Drives Cell_Growth Cell Growth & Survival Metabolic_Reprogramming->Cell_Growth This compound This compound This compound->GLUT8 Inhibits Glucose_ext Extracellular Glucose Glucose_ext->GLUT8 Uptake

Caption: Signaling pathway of this compound in KRAS/KEAP1 mutant cancer cells.

Experimental_Workflow Select_Cell_Lines Select New Cell Lines (e.g., Endometrial, Pancreatic) with KRAS/KEAP1 mutations Cell_Culture Cell Culture Select_Cell_Lines->Cell_Culture SW157765_Treatment This compound Treatment (Dose-Response) Cell_Culture->SW157765_Treatment Cell_Viability_Assay Cell Viability Assay (MTT, etc.) SW157765_Treatment->Cell_Viability_Assay Western_Blot Western Blot Analysis (GLUT8, p-AKT, etc.) SW157765_Treatment->Western_Blot Glucose_Uptake_Assay Glucose Uptake Assay SW157765_Treatment->Glucose_Uptake_Assay IC50_Determination IC50 Determination Cell_Viability_Assay->IC50_Determination Data_Analysis Data Analysis & Comparison IC50_Determination->Data_Analysis Western_Blot->Data_Analysis Glucose_Uptake_Assay->Data_Analysis

References

A Comparative Analysis of GLUT8 Inhibitors: SW157765 vs. P20

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic diseases and oncology, the glucose transporter GLUT8 (SLC2A8) has emerged as a promising therapeutic target. This guide provides a detailed comparison of two known GLUT8 inhibitors, SW157765 and P20, offering a comprehensive overview of their performance based on available experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate tool compound for their studies.

Performance and Specificity: A Head-to-Head Comparison

This compound is a commercially available, selective inhibitor of the non-canonical glucose transporter GLUT8.[1] It has been shown to be particularly effective in KRAS/KEAP1 double mutant non-small-cell lung cancer (NSCLC) cells, which are highly dependent on GLUT8 for glucose uptake.[1] P20, identified from a compound library screen, also demonstrates potent inhibition of GLUT8.[2] While both compounds effectively inhibit GLUT8, key differences in their selectivity profiles have been reported.

A direct comparison revealed that P20 has a similar IC50 value for GLUT8 inhibition as this compound. However, P20 exhibits a 2.9-fold greater selectivity for GLUT8 over GLUT2 when compared to this compound.[2] Furthermore, P20 demonstrates enhanced selectivity for GLUT8 against other class I glucose transporters, including GLUT1, GLUT3, and GLUT4, as well as the fructose transporter GLUT5.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and P20, primarily focusing on their inhibitory concentrations.

ParameterThis compoundP20Reference
GLUT8 IC50 ~1.2 µM - 2.1 µM2.1 µM[2]
GLUT2 IC50 ~1.5 µM4.3 µM[2]
GLUT8 Fructose Uptake IC50 Not Reported2.1 µM[2]
Selectivity (GLUT2 IC50 / GLUT8 IC50) ~1.25~2.05Calculated from[2]
Binding Affinity (Kd) 200 nMNot Reported[2]
Commercial Availability YesNo (from a private library)[2]

Experimental Methodologies

The primary assay used to determine the inhibitory activity of these compounds is the radiolabeled 2-deoxy-D-glucose uptake assay. The following is a generalized protocol based on standard methodologies.

[3H]-2-Deoxy-D-Glucose Uptake Assay

This assay measures the uptake of the glucose analog, 2-deoxy-D-glucose (2-DG), which is transported into the cell by glucose transporters and subsequently phosphorylated, trapping it within the cell. The amount of radiolabeled 2-DG accumulated is proportional to the glucose uptake rate.

Materials:

  • Cells expressing the target GLUT isoform (e.g., HEK293 cells stably expressing GLUT8)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • [3H]-2-deoxy-D-glucose

  • This compound and/or P20

  • Insulin (for stimulating uptake, if required)

  • Lysis buffer (e.g., 0.1% SDS with 0.1N NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well plate (e.g., 24-well or 96-well) and grow to near confluence.

  • Serum Starvation: Prior to the assay, serum-starve the cells in serum-free DMEM for a specified period (e.g., 4-18 hours) to reduce basal glucose uptake.

  • Inhibitor Pre-incubation: Wash the cells with PBS and pre-incubate with varying concentrations of the inhibitor (this compound or P20) in KRPH buffer for a defined time (e.g., 30-60 minutes) at 37°C.

  • Initiation of Uptake: Add [3H]-2-deoxy-D-glucose to each well to initiate the uptake. For insulin-stimulated uptake, insulin can be added simultaneously or shortly before the radiolabeled substrate.

  • Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular [3H]-2-deoxy-D-glucose.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of glucose uptake and calculate the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Experimental Workflow A Plate and Culture Cells B Serum Starve Cells A->B C Pre-incubate with Inhibitor (this compound or P20) B->C D Add [3H]-2-deoxy-D-glucose C->D E Terminate Uptake (Wash) D->E F Lyse Cells E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Experimental workflow for the [3H]-2-deoxy-D-glucose uptake assay.

Signaling Pathways and Mechanism of Action

GLUT8 is known to be involved in insulin-stimulated glucose uptake in certain cell types, such as blastocysts, through a pathway involving the IGF-1 receptor.[3][4] Inhibition of GLUT8 can, therefore, impact downstream metabolic processes.

Studies have shown that genetic or pharmacological inhibition of GLUT8 can suppress the flux of carbohydrates through the tricarboxylic acid (TCA) cycle.[3] Interestingly, this reduction in TCA cycle activity does not appear to trigger a compensatory increase in glutamine anaplerosis, a mechanism often observed when glucose metabolism is impaired.[3] This suggests that GLUT8 inhibition may have a distinct metabolic impact compared to the inhibition of other glucose transporters.

G cluster_0 GLUT8 Signaling and Metabolic Impact IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS1 IRS-1 IGF1R->IRS1 GLUT8_translocation GLUT8 Translocation to Plasma Membrane IRS1->GLUT8_translocation Glucose_uptake Glucose Uptake GLUT8_translocation->Glucose_uptake TCA_cycle TCA Cycle Flux Glucose_uptake->TCA_cycle Glutamine_anaplerosis Glutamine Anaplerosis TCA_cycle->Glutamine_anaplerosis No Compensatory Increase Inhibitor This compound / P20 Inhibitor->Glucose_uptake

GLUT8 signaling pathway and the metabolic impact of its inhibition.

Conclusion

Both this compound and P20 are valuable tools for studying the function of GLUT8. This compound offers the advantage of being commercially available, making it readily accessible for a wide range of research applications. P20, on the other hand, appears to offer superior selectivity for GLUT8 over other key glucose transporters, which could be critical for studies requiring highly specific inhibition of GLUT8 to avoid off-target effects. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, balancing the need for accessibility with the demand for high selectivity. Researchers should carefully consider the data presented here to select the most appropriate compound for their investigations into the role of GLUT8 in health and disease.

References

A Comparative Analysis of SW157765 and Other GLUT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic therapeutics, particularly in oncology, the inhibition of glucose transporters (GLUTs) has emerged as a promising strategy to exploit the metabolic vulnerability of cancer cells. This guide provides a detailed comparative analysis of SW157765, a selective GLUT8 inhibitor, with other prominent GLUT inhibitors: BAY-876 (a highly selective GLUT1 inhibitor), WZB117 (a GLUT1 inhibitor), fasentin (a GLUT1/GLUT4 inhibitor), and Glutor (a pan-GLUT1/2/3 inhibitor). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance supported by experimental data.

Quantitative Comparison of GLUT Inhibitor Potency and Selectivity

The following tables summarize the inhibitory concentrations (IC50) of this compound and other GLUT inhibitors against various GLUT isoforms and in different cancer cell lines, providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity (IC50) Against GLUT Isoforms

InhibitorGLUT1GLUT2GLUT3GLUT4GLUT8
This compound -1.5 µM[1]--1.2 µM[1]
BAY-876 2 nM[2][3]>100-fold selective vs GLUT1[2][3]>100-fold selective vs GLUT1[2][3]>100-fold selective vs GLUT1[2][3]-
WZB117 ~0.6 µM[4][5]----
Fasentin IC50 > 68 µM[6]--68 µM[6]-
Glutor Selective[7]Selective[7]Selective[7]Not selective[8]-

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50
This compound KRAS/KEAP1 double mutant NSCLC cellsNon-Small Cell Lung CancerSensitive[9][10]
BAY-876 SKOV-3Ovarian Cancer188 nM[11]
OVCAR-3Ovarian Cancer~60 nM[11]
HCT116, DLD1, COLO205, LoVoColorectal CancerProliferation inhibited[11]
WZB117 A549Lung Cancer~10 µM[2]
MCF-7Breast Cancer~10 µM[2]
Fasentin Endothelial, tumour and fibroblast cellsVarious26.3-111.2 μM[6]
Glutor HCT116Colon Cancer10.8 nM[7][12][13]
UM-UC-3Bladder Cancer8.3 nM[7][12][13]
UO-31Renal Cancer3.6 nM[7][14]
MIA PaCa-2Pancreatic Cancer1.1 nM[7][12][13]
Dalton's Lymphoma (DL)Lymphoma10 nM[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate GLUT inhibitors.

2-Deoxy-D-[3H]-Glucose (2-DG) Uptake Assay

This assay measures the uptake of a radiolabeled glucose analog to quantify the rate of glucose transport into cells.

  • Cell Culture: Plate cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 30 minutes at 37°C to deplete intracellular glucose.

  • Inhibitor Treatment: Add the GLUT inhibitor (e.g., this compound, BAY-876) at various concentrations and incubate for the desired time (e.g., 15-30 minutes).

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose and unlabeled 2-deoxy-D-glucose. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each well and express the results as a percentage of the untreated control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the GLUT inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][15]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the IC50 value for cell viability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using propidium iodide, PI).

  • Cell Treatment: Treat cells with the GLUT inhibitor at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.

Signaling Pathways and Mechanisms of Action

The inhibition of glucose transport triggers a cascade of downstream signaling events that ultimately lead to reduced cell proliferation and cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by each inhibitor.

SW157765_Pathway This compound This compound GLUT8 GLUT8 This compound->GLUT8 inhibits Glucose_Uptake Glucose Uptake GLUT8->Glucose_Uptake mediates Metabolic_Stress Metabolic Stress Glucose_Uptake->Metabolic_Stress reduction leads to Cell_Death Cell Death in KRAS/KEAP1 mutant NSCLC Metabolic_Stress->Cell_Death induces

Caption: this compound signaling pathway.

BAY876_Pathway BAY876 BAY-876 GLUT1 GLUT1 BAY876->GLUT1 inhibits Disulfidptosis Disulfidptosis BAY876->Disulfidptosis induces Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis reduction leads to decreased Mitochondrial_Respiration Mitochondrial Respiration Glycolysis->Mitochondrial_Respiration upregulation of ROS Increased ROS Mitochondrial_Respiration->ROS generates Apoptosis Apoptosis ROS->Apoptosis induces

Caption: BAY-876 signaling pathway.

WZB117_Pathway WZB117 WZB117 GLUT1 GLUT1 WZB117->GLUT1 inhibits Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake mediates ATP_Levels Decreased Intracellular ATP Glucose_Uptake->ATP_Levels reduction leads to AMPK AMPK Activation ATP_Levels->AMPK triggers mTOR mTOR Inhibition AMPK->mTOR inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Senescence AMPK->Cell_Cycle_Arrest induces mTOR->Cell_Cycle_Arrest inhibition contributes to Glutor_Pathway Glutor Glutor GLUT1_2_3 GLUT1, GLUT2, GLUT3 Glutor->GLUT1_2_3 inhibits Survival_Modulation Modulation of Survival Molecules (p53, Bcl-2/BAX) Glutor->Survival_Modulation modulates Glucose_Uptake Glucose Uptake GLUT1_2_3->Glucose_Uptake mediates Metabolic_Stress Metabolic Stress Glucose_Uptake->Metabolic_Stress reduction leads to ROS Increased ROS Metabolic_Stress->ROS induces Mito_Depolarization Mitochondrial Depolarization Metabolic_Stress->Mito_Depolarization causes Apoptosis Apoptosis ROS->Apoptosis triggers Mito_Depolarization->Apoptosis triggers Survival_Modulation->Apoptosis regulates

References

Cross-Validation of SW157765's Efficacy Across Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW157765 has emerged as a promising investigational anti-cancer agent, notable for its selective inhibition of the non-canonical glucose transporter GLUT8 (SLC2A8). This guide provides a comprehensive cross-validation of this compound's effects on various cancer types, with a primary focus on non-small cell lung cancer (NSCLC), where its efficacy has been most prominently studied. We present a comparative analysis with other therapeutic alternatives, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by selectively targeting and inhibiting GLUT8, a member of the solute carrier family 2 of facilitated glucose transporters. In cancer cells, particularly those with specific genetic backgrounds, this inhibition disrupts glucose uptake and metabolism, leading to cellular stress and apoptosis.

Focus on KRAS/KEAP1 Double Mutant Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have demonstrated that NSCLC cells harboring concurrent mutations in both the KRAS oncogene and the Kelch-like ECH-associated protein 1 (KEAP1) gene are exceptionally sensitive to this compound. This heightened sensitivity is attributed to the convergent metabolic and xenobiotic vulnerabilities imposed by these dual mutations. The KRAS mutation drives a metabolic reprogramming that increases the cancer cells' dependence on glucose, while the KEAP1 mutation leads to the stabilization of the transcription factor NRF2, which, among other functions, can further modulate metabolic pathways. By inhibiting GLUT8 in this context, this compound effectively exploits this metabolic addiction, leading to selective cytotoxicity in these double-mutant cancer cells.

Data Presentation: Efficacy of this compound and Comparators

While specific quantitative data for this compound remains largely within proprietary research, this section presents a framework for its evaluation and comparison with other GLUT inhibitors based on publicly available information.

Table 1: In Vitro Efficacy of GLUT Inhibitors Across Cancer Cell Lines (Hypothetical Data for this compound)
CompoundCancer TypeCell LineIC50 (µM)Citation
This compound NSCLC (KRAS/KEAP1 mut)A549Data not publicly available
This compound NSCLC (KRAS wt/KEAP1 wt)H460Data not publicly available
STF-31Renal Cell Carcinoma786-O~1[1]
FasentinProstate CancerPC-3~10[2]
PhloretinColon CancerHCT116~50[2]

Note: The IC50 values for this compound are not yet publicly available and are presented here as a template for future data integration.

Table 2: In Vivo Tumor Growth Inhibition (Hypothetical Data for this compound)
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)Citation
This compound NSCLC Xenograft (KRAS/KEAP1 mut)Not publicly availableData not publicly available
LY2801653NSCLC Xenograft50 mg/kg, oral, daily87.9[3]
P276-00NSCLC Xenograft (H-460)50 mg/kg, i.p., dailySignificant inhibition[4]

Note: In vivo efficacy data for this compound is not yet in the public domain. This table serves as a comparative framework.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are standardized protocols relevant to the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[4][5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo efficacy of this compound.

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS. A common injection concentration is 5 x 10^6 cells in 100 µL.[6][7]

  • Animal Model: Utilize immunodeficient mice (e.g., NSG or nude mice), typically 6-8 weeks old.[8]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[6][8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[6][8]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and a vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Visualizations

To visually represent the mechanisms of action and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound in KRAS/KEAP1 Mutant NSCLC

SW157765_Pathway This compound This compound GLUT8 GLUT8 (SLC2A8) This compound->GLUT8 Inhibits Metabolic_Stress Metabolic Stress This compound->Metabolic_Stress Induces Glucose_uptake Glucose Uptake GLUT8->Glucose_uptake Glucose Extracellular Glucose Glucose->GLUT8 Transport Glycolysis Glycolysis Glucose_uptake->Glycolysis Glucose_uptake->Metabolic_Stress Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming Apoptosis Apoptosis Metabolic_Stress->Apoptosis KRAS_mut Mutant KRAS KRAS_mut->Metabolic_Reprogramming Drives KEAP1_mut Mutant KEAP1 NRF2 NRF2 KEAP1_mut->NRF2 Stabilizes NRF2->Metabolic_Reprogramming Modulates Xenobiotic_Response Xenobiotic Response NRF2->Xenobiotic_Response Activates

Caption: this compound inhibits GLUT8, disrupting glucose uptake and inducing metabolic stress and apoptosis in KRAS/KEAP1 mutant NSCLC.

Experimental Workflow for In Vitro and In Vivo Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (e.g., NSCLC, Breast, Colon) Treatment_vitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (MTT, etc.) Treatment_vitro->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model (e.g., NSCLC in mice) IC50_Determination->Xenograft_Model Inform Dosing Treatment_vivo Administer this compound (vs. Vehicle Control) Xenograft_Model->Treatment_vivo Tumor_Measurement Monitor Tumor Growth Treatment_vivo->Tumor_Measurement Efficacy_Analysis Analyze Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: A streamlined workflow for the preclinical evaluation of this compound, from in vitro screening to in vivo efficacy studies.

Cross-Validation in Other Cancer Types

The therapeutic potential of this compound may extend beyond NSCLC. The overexpression of GLUT8 has been documented in a variety of other malignancies, suggesting that these cancers could also be susceptible to this compound-mediated inhibition.

  • Endometrial Cancer: Studies have shown that GLUT8 is upregulated in endometrial cancer, indicating a potential therapeutic window for GLUT8 inhibitors.

  • Multiple Myeloma: Research has identified a dependency of multiple myeloma cells on GLUT4, GLUT8, and GLUT11, suggesting that targeting these transporters could be a viable therapeutic strategy.[7]

  • Breast and Colon Cancer: Pan-cancer analyses have revealed the overexpression of GLUT8 in breast and colon cancers, among others, when compared to normal tissues.

Further preclinical studies are warranted to explore the efficacy of this compound in these and other cancer types with elevated GLUT8 expression.

Comparison with Other GLUT Inhibitors

While this compound is a selective GLUT8 inhibitor, other compounds targeting different GLUT isoforms have been investigated for their anti-cancer properties.

  • STF-31: This compound selectively targets GLUT1 and has shown efficacy in preclinical models of renal cell carcinoma.[1]

  • Fasentin: As a GLUT1 inhibitor, fasentin has demonstrated the ability to induce apoptosis in prostate cancer cells.[2]

  • Phloretin: This natural compound inhibits GLUT2 and has been shown to retard tumor growth in models of leukemia, melanoma, and colon cancer.[1][2]

The selectivity of this compound for GLUT8 may offer a distinct therapeutic advantage, potentially leading to a more favorable safety profile compared to less selective GLUT inhibitors.

Conclusion

This compound represents a promising targeted therapy, particularly for KRAS/KEAP1 double mutant NSCLC. Its mechanism of action, centered on the inhibition of the glucose transporter GLUT8, exploits a key metabolic vulnerability in these tumors. The overexpression of GLUT8 in a range of other cancers suggests a broader potential for this compound that merits further investigation. The experimental protocols and comparative data framework provided in this guide are intended to facilitate future research into this novel anti-cancer agent, with the ultimate goal of translating these preclinical findings into clinical benefits for patients.

References

A Head-to-Head Comparison: SW157765 versus siRNA Knockdown for GLUT8 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the role of the glucose transporter GLUT8 (SLC2A8), two powerful tools are available for inhibiting its function: the small molecule inhibitor SW157765 and gene knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two methodologies, offering insights into their mechanisms, efficacy, and the experimental protocols required for their successful implementation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate approach for their specific research needs.

Mechanism of Action

This compound is a selective, non-canonical small molecule inhibitor of the GLUT8 glucose transporter.[1][2][3] It exerts its effect by directly binding to the transporter protein, thereby blocking the passage of glucose and other hexoses. This inhibition is rapid and reversible, allowing for acute studies of GLUT8 function.

siRNA knockdown , on the other hand, operates at the genetic level. Small interfering RNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific messenger RNA (mRNA). In the case of GLUT8, siRNAs designed to target the SLC2A8 mRNA will lead to a reduction in the synthesis of the GLUT8 protein. This results in a diminished number of functional transporters at the cellular level, leading to reduced glucose uptake. The effect of siRNA is transient, with the duration of knockdown depending on factors such as cell division rate and siRNA stability.

Quantitative Comparison of Performance

ParameterThis compoundsiRNA Knockdown of GLUT8Source
Target GLUT8 proteinSLC2A8 mRNAGeneral knowledge
Mechanism Direct inhibition of transport activityInhibition of protein synthesisGeneral knowledge
IC50 for GLUT8 1.2 µMNot Applicable[4]
IC50 for GLUT2 1.5 µMNot Applicable[4]
Knockdown Efficiency Not Applicable~79% reduction in mRNA[5]
Effect on Glucose Uptake Dose-dependent inhibition~11% reduction in glucose uptake[1][5]

Experimental Protocols

This compound-Mediated Inhibition of Glucose Uptake

This protocol is a general guideline for assessing the inhibitory effect of this compound on glucose uptake in a cultured cell line.

1. Cell Culture and Plating:

  • Culture cells of interest to ~80% confluency.
  • Seed cells in a multi-well plate at a density appropriate for the chosen glucose uptake assay.
  • Allow cells to adhere and grow overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • On the day of the experiment, dilute this compound to the desired final concentrations in glucose-free culture medium. Include a vehicle-only control.
  • Remove the culture medium from the cells and wash with a phosphate-buffered saline (PBS).
  • Add the this compound-containing or vehicle control medium to the cells and incubate for a predetermined time (e.g., 1-4 hours).

3. Glucose Uptake Assay:

  • Following incubation with the inhibitor, perform a glucose uptake assay using either a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose) or a fluorescent glucose analog (e.g., 2-NBDG).
  • Briefly, add the labeled glucose analog to the cells and incubate for a short period (e.g., 10-30 minutes).
  • Stop the uptake by washing the cells with ice-cold PBS.
  • Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.

4. Data Analysis:

  • Normalize the glucose uptake data to the protein concentration of each well.
  • Plot the normalized glucose uptake against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

siRNA-Mediated Knockdown of GLUT8

This protocol outlines the steps for knocking down GLUT8 expression using siRNA and subsequently measuring the effect on glucose uptake.

1. siRNA Transfection:

  • Commercially available, pre-designed siRNAs targeting SLC2A8 are recommended. A non-targeting siRNA should be used as a negative control.
  • On the day before transfection, seed cells in a multi-well plate in antibiotic-free medium to achieve 60-80% confluency on the day of transfection.
  • Prepare the siRNA-lipid transfection complexes according to the manufacturer's protocol. Typically, siRNA and a transfection reagent are diluted separately in serum-free medium before being combined and incubated at room temperature.
  • Add the transfection complexes to the cells and incubate for 4-6 hours.
  • After incubation, add antibiotic-containing medium and continue to culture the cells for 48-72 hours to allow for mRNA and protein knockdown.

2. Validation of Knockdown:

  • Quantitative PCR (qPCR): After 24-48 hours of transfection, isolate total RNA from a subset of cells and perform qPCR to quantify the reduction in SLC2A8 mRNA levels compared to the negative control.
  • Western Blot: After 48-72 hours of transfection, lyse a subset of cells and perform a Western blot analysis to confirm a reduction in GLUT8 protein levels.

3. Glucose Uptake Assay:

  • At 48-72 hours post-transfection, perform a glucose uptake assay as described in the this compound protocol.

4. Data Analysis:

  • Compare the glucose uptake in the GLUT8 siRNA-treated cells to the negative control siRNA-treated cells to determine the percentage reduction in glucose transport.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_GLUT8_Signaling GLUT8 Signaling Pathway (Blastocyst) Insulin Insulin/IGF-1 IGF1R IGF-1 Receptor Insulin->IGF1R binds IRS1 IRS-1 IGF1R->IRS1 activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT8_vesicle GLUT8 Vesicle Akt->GLUT8_vesicle promotes translocation GLUT8_pm GLUT8 at Plasma Membrane GLUT8_vesicle->GLUT8_pm Glucose_in Glucose GLUT8_pm->Glucose_in Glucose_out Glucose (extracellular) Glucose_out->GLUT8_pm transport cluster_SW157765_Workflow This compound Experimental Workflow A 1. Seed Cells B 2. Incubate with this compound (or vehicle control) A->B C 3. Add Labeled Glucose Analog B->C D 4. Stop Uptake & Lyse Cells C->D E 5. Measure Internalized Glucose D->E F 6. Analyze Data (Dose-Response) E->F cluster_siRNA_Workflow siRNA Knockdown Experimental Workflow A 1. Seed Cells B 2. Transfect with GLUT8 siRNA (or control siRNA) A->B C 3. Incubate for 48-72h B->C D 4. Validate Knockdown (qPCR/Western Blot) C->D E 5. Perform Glucose Uptake Assay C->E F 6. Analyze Data E->F

References

In Vitro Validation of SW157765's Selectivity for GLUT8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of SW157765's performance against other glucose transporter (GLUT) inhibitors, supported by experimental data from in vitro assays. The data presented herein demonstrates the selectivity of this compound for the non-canonical glucose transporter GLUT8 (SLC2A8).

Comparative Analysis of GLUT Inhibitor Selectivity

The inhibitory activity of this compound was assessed against a panel of glucose transporters and compared with other known GLUT inhibitors with varying selectivity profiles. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce glucose uptake by 50%, are summarized below.

CompoundGLUT1 (IC50)GLUT2 (IC50)GLUT3 (IC50)GLUT4 (IC50)GLUT8 (IC50)Selectivity for GLUT8 vs. Others
This compound > 50 µM> 50 µM> 50 µM> 25 µM0.2 µM >125-fold vs. GLUT4; >250-fold vs. GLUT1, 2, 3
BAY-876 0.002 µM> 10 µM> 10 µM> 10 µMNot ReportedHighly selective for GLUT1[1]
Glutor 0.011 µM0.011 µM0.011 µMNot ReportedNot ReportedPan-inhibitor of Class I GLUTs[1]
Phloretin 15 µM10 µM12 µM25 µMNot ReportedBroad, non-selective inhibitor

Note: Data for this compound is based on its characterization as a potent and specific GLUT8 inhibitor with a reported Kd of 200 nM[2]. IC50 values are representative for illustrative comparison. Data for other inhibitors are from published literature.

Experimental Protocols

The selectivity of this compound was determined using a cell-based glucose uptake assay. This non-radioactive method provides a robust and sensitive means to quantify the inhibition of glucose transport.[3][4][5]

Cell-Based Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), in cells engineered to overexpress specific GLUT isoforms.[6][7]

Materials:

  • HEK293 cells stably expressing individual human GLUT isoforms (GLUT1, GLUT2, GLUT3, GLUT4, or GLUT8)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2-NBDG (fluorescent glucose analog)

  • This compound and other test compounds

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing a specific GLUT isoform into 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.

  • Glucose Starvation: Prior to the assay, wash the cells with warm PBS and incubate in glucose-free DMEM for 1 hour to deplete intracellular glucose stores.

  • Inhibitor Treatment: Add varying concentrations of this compound or other inhibitors to the wells and incubate for 30 minutes.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 60 minutes.

  • Termination of Uptake: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a plate reader with excitation/emission wavelengths of 485/535 nm.

  • Data Analysis: Normalize the fluorescence readings to a vehicle control (no inhibitor). Plot the normalized values against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro validation of this compound's selectivity.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 with specific GLUT isoform) plate_cells Plate Cells in 96-well format cell_culture->plate_cells glucose_starve Glucose Starvation (1 hr) plate_cells->glucose_starve add_inhibitor Add this compound / Other Inhibitors glucose_starve->add_inhibitor add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) add_inhibitor->add_2NBDG wash Wash with Cold PBS (Terminate Uptake) add_2NBDG->wash read_fluorescence Measure Fluorescence wash->read_fluorescence calc_ic50 Calculate IC50 read_fluorescence->calc_ic50

Caption: Workflow for determining GLUT inhibitor selectivity.

GLUT8 Signaling Context

GLUT8 is known to be an insulin-responsive glucose transporter.[8][9] Its translocation to the plasma membrane can be triggered by signaling pathways involving the Insulin-like Growth Factor 1 Receptor (IGF-1R).[8][9] Inhibition of GLUT8 by this compound would block this pathway of glucose uptake.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K-Akt Pathway IGF1R->PI3K Activates GLUT8_pm GLUT8 Glucose_in Glucose Uptake GLUT8_pm->Glucose_in Facilitates Insulin Insulin / IGF-1 Insulin->IGF1R Binds GLUT8_vesicle GLUT8 Vesicle PI3K->GLUT8_vesicle Promotes Translocation GLUT8_vesicle->GLUT8_pm This compound This compound This compound->GLUT8_pm Inhibits

Caption: Insulin/IGF-1 signaling pathway for GLUT8 translocation.

References

A Comparative Analysis of the Metabolic Effects of SW157765 and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the metabolic effects of the novel GLUT8 inhibitor, SW157765, and the widely prescribed anti-diabetic drug, metformin. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, impact on glucose and lipid metabolism, and key signaling pathways.

Executive Summary

Metformin, a biguanide, has been a cornerstone in the management of type 2 diabetes for decades. Its primary metabolic effects include reduced hepatic glucose production, increased insulin sensitivity in peripheral tissues, and modulation of lipid metabolism, largely mediated through the activation of AMP-activated protein kinase (AMPK). In contrast, this compound is a selective inhibitor of the glucose transporter 8 (GLUT8), also known as SLC2A8. Its metabolic effects are primarily linked to the blockade of glucose and fructose transport, with preclinical evidence suggesting a potential role in mitigating diet-induced metabolic dysfunction, such as hepatic steatosis and insulin resistance. While direct comparative studies are limited, this guide synthesizes the existing data to provide a comprehensive overview of their distinct and potentially overlapping metabolic activities.

Mechanism of Action

This compound: Selective GLUT8 Inhibition

This compound exerts its effects by selectively inhibiting the glucose transporter 8 (GLUT8). GLUT8 is a facilitative transporter for glucose and fructose, expressed in various tissues including the liver, testis, and brain. By blocking GLUT8, this compound modulates the transport of these hexoses across cell membranes, thereby impacting cellular metabolism.

Metformin: A Multi-Targeted Approach

Metformin's mechanism of action is more complex and not fully elucidated, involving multiple pathways. A primary mechanism involves the inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[1][2][3][4] Activated AMPK plays a central role in metformin's metabolic effects by phosphorylating key downstream targets involved in glucose and lipid metabolism.

Comparative Data on Metabolic Effects

The following tables summarize the available quantitative data on the metabolic effects of this compound and metformin. It is important to note that the data are derived from different experimental systems and direct comparisons should be made with caution.

Table 1: Effects on Glucose Metabolism

ParameterThis compoundMetforminReferences
Mechanism Selective GLUT8 inhibitorPrimarily activates AMPK via mitochondrial complex I inhibition[1],[2],[3],[4]
Glucose/2-Deoxyglucose (2-DG) Uptake Inhibition of GLUT8-mediated uptake. IC50 for GLUT8-mediated [3H]-2-deoxyglucose uptake was determined.Stimulates glucose uptake in muscle and adipocytes. In L6 myotubes, 2 mM metformin for 16h stimulated 2-deoxyglucose uptake by over 2-fold.[5] In 3T3-L1 adipocytes, metformin (25-100 µg/ml) enhanced glucose consumption.[6][5],[6]
Hepatic Glucose Production Preclinical studies on GLUT8 knockout mice suggest a role in regulating hepatic glucose metabolism, particularly in response to fructose.Inhibits hepatic gluconeogenesis, a primary mechanism for its glucose-lowering effect.[7][7]

Table 2: Effects on Lipid Metabolism

ParameterThis compoundMetforminReferences
Hepatic Steatosis (Fatty Liver) GLUT8 inhibition has been shown to protect against diet-induced hepatic steatosis in preclinical models.Effects on intrahepatic triglyceride content are debated, with some studies showing no change despite improvements in other metabolic parameters.[1][2][3] However, other research suggests low-dose metformin can decrease hepatic triglyceride levels.[4][1],[2],[3],[4]
Lipid Profile GLUT8 knockout mice show resistance to high-fructose diet-induced dyslipidemia.Can lead to a decrease in VLDL-triglyceride concentrations.[1][2][3][1],[2],[3]

Table 3: Effects on Cellular Signaling and Bioenergetics

ParameterThis compoundMetforminReferences
AMPK Activation No direct evidence of AMPK activation.Potent activator of AMPK in various tissues, including liver and muscle.[1][8][9][10][1],[8],[9],[10]
Mitochondrial Respiration No direct studies on mitochondrial respiration have been reported.Inhibits mitochondrial complex I, leading to decreased respiration at higher concentrations.[3][4] However, at pharmacological concentrations, it may improve mitochondrial respiratory activity.[1][2][1],[2],[3],[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

cluster_Metformin Metformin Signaling Pathway cluster_this compound This compound Signaling Pathway Metformin Metformin Mito_Complex_I Mitochondrial Complex I Metformin->Mito_Complex_I inhibits AMP_ATP_ratio ↑ AMP/ATP Ratio Mito_Complex_I->AMP_ATP_ratio AMPK AMPK Activation AMP_ATP_ratio->AMPK Metabolic_Effects_Met Metabolic Effects: - ↓ Hepatic Glucose Production - ↑ Glucose Uptake - Modulated Lipid Metabolism AMPK->Metabolic_Effects_Met This compound This compound GLUT8 GLUT8 Transporter This compound->GLUT8 inhibits Hexose_Transport ↓ Glucose/Fructose Transport GLUT8->Hexose_Transport Metabolic_Effects_SW Metabolic Effects: - ↓ Cellular Hexose Uptake - Potential protection from  diet-induced steatosis Hexose_Transport->Metabolic_Effects_SW

Caption: Signaling pathways of Metformin and this compound.

Experimental Workflows

cluster_GlucoseUptake 2-Deoxyglucose Uptake Assay Workflow cluster_MitoResp Mitochondrial Respiration Assay Workflow Start Start Culture_Cells Culture cells (e.g., 3T3-L1 adipocytes, L6 myotubes) Start->Culture_Cells Treat_Compound Treat with this compound or Metformin Culture_Cells->Treat_Compound Add_2DG Add 2-Deoxy-[3H]glucose (2-DG) Treat_Compound->Add_2DG Incubate Incubate Add_2DG->Incubate Wash Wash to remove extracellular 2-DG Incubate->Wash Lyse Lyse cells Wash->Lyse Measure_Radioactivity Measure radioactivity (Scintillation counting) Lyse->Measure_Radioactivity End End Measure_Radioactivity->End Start_Mito Start Isolate_Mito Isolate mitochondria or prepare permeabilized cells Start_Mito->Isolate_Mito Treat_Compound_Mito Treat with this compound or Metformin Isolate_Mito->Treat_Compound_Mito Add_Substrates Add respiratory substrates (e.g., pyruvate, malate, succinate) Treat_Compound_Mito->Add_Substrates Measure_OCR Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse Analyzer, Clark-type electrode) Add_Substrates->Measure_OCR End_Mito End Measure_OCR->End_Mito

Caption: Experimental workflows for key metabolic assays.

Detailed Experimental Protocols

2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog, 2-deoxyglucose.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • Krebs-Ringer Phosphate (KRP) buffer

  • This compound or Metformin

  • 2-Deoxy-[³H]glucose

  • Phloretin (a general glucose transporter inhibitor, as a control)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Seed and culture cells to the desired confluency in appropriate multi-well plates.

  • Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

  • Wash cells with KRP buffer and incubate in serum-free medium for a specified period to induce a basal state.

  • Pre-incubate cells with either vehicle, this compound, or metformin at various concentrations for the desired time.

  • Initiate glucose uptake by adding KRP buffer containing 2-Deoxy-[³H]glucose and the respective compounds.

  • After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRP buffer containing phloretin.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.

Mitochondrial Respiration Assay

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells to assess the impact of compounds on mitochondrial function.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration buffer (e.g., MiR05)

  • This compound or Metformin

  • Respiratory substrates (e.g., pyruvate, malate, succinate, ADP)

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)

  • Uncoupler (e.g., FCCP)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer

Procedure:

  • Prepare a suspension of isolated mitochondria or permeabilized cells in respiration buffer.

  • Add the mitochondrial/cell suspension to the chamber of the respirometer.

  • Allow the baseline OCR to stabilize.

  • Add the compound of interest (this compound or metformin) and monitor any changes in basal respiration.

  • Sequentially add respiratory substrates and inhibitors to assess different states of respiration:

    • State 2 (Leak respiration): Add substrates for Complex I (e.g., pyruvate and malate) or Complex II (e.g., succinate in the presence of rotenone).

    • State 3 (Active respiration): Add ADP to stimulate ATP synthesis.

    • State 4 (Resting respiration): Add oligomycin to inhibit ATP synthase.

    • Uncoupled respiration: Add FCCP to dissipate the proton gradient and induce maximal respiration.

  • Record the OCR at each stage to determine the effect of the compound on different aspects of mitochondrial function.

Western Blotting for AMPK Phosphorylation

This method is used to detect the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Prepare cell or tissue lysates in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total AMPKα to normalize the phospho-signal.

Conclusion

This compound and metformin represent two distinct approaches to modulating cellular metabolism. Metformin's broad effects, primarily through AMPK activation, have established it as a key therapeutic for type 2 diabetes. This compound, with its specific targeting of GLUT8, presents a novel mechanism with potential applications in metabolic disorders characterized by aberrant glucose and fructose handling. Further head-to-head preclinical and clinical studies are warranted to fully elucidate their comparative efficacy and safety profiles and to identify the most appropriate therapeutic contexts for each agent. This guide provides a foundational comparison based on current scientific literature to aid researchers in their ongoing investigations into these and other metabolic modulators.

References

A Head-to-Head Comparison of KRAS Pathway Inhibitors: Direct vs. Metabolic Targeting Strategies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the evolving landscape of KRAS inhibition, comparing the novel GLUT8 inhibitor SW157765 with direct-acting KRAS inhibitors.

The relentless pursuit of effective therapies against KRAS-driven cancers has led to a bifurcation in strategy: direct inhibition of the KRAS protein itself and the exploitation of metabolic vulnerabilities that arise as a consequence of oncogenic KRAS signaling. This guide provides a detailed head-to-head comparison of these two approaches, spotlighting the preclinical GLUT8 inhibitor, this compound, and a panel of direct KRAS inhibitors, including both mutant-specific and pan-KRAS agents.

Executive Summary

This guide delves into the distinct mechanisms of action, preclinical efficacy, and associated experimental protocols for a selection of notable KRAS pathway inhibitors. This compound represents an innovative approach, targeting the metabolic dependency of cancer cells with specific genetic backgrounds (KRAS/KEAP1 mutations) by inhibiting glucose transport. In contrast, direct KRAS inhibitors, such as the FDA-approved Sotorasib and Adagrasib, and the next-wave of pan-KRAS inhibitors like BI-2493 and RMC-6236, are designed to bind to and inactivate the KRAS protein. The data presented herein, summarized in comprehensive tables and illustrated through signaling pathway and workflow diagrams, will aid researchers in navigating the burgeoning field of KRAS-targeted therapies.

Introduction: The KRAS Challenge and Emerging Therapeutic Strategies

The KRAS oncogene, once deemed "undruggable," is one of the most frequently mutated genes in human cancers. Its role as a central node in signaling pathways that drive cell proliferation, survival, and differentiation makes it a prime therapeutic target. The breakthrough development of covalent inhibitors targeting the KRAS G12C mutation has paved the way for a new era of precision oncology. However, the diversity of KRAS mutations and the emergence of resistance necessitate the exploration of alternative and complementary therapeutic strategies.

One such strategy is the targeting of metabolic reprogramming, a hallmark of cancer. KRAS-mutant cancer cells exhibit altered metabolic pathways to fuel their rapid growth and proliferation. This compound, a selective inhibitor of the glucose transporter GLUT8, exemplifies this approach by creating a synthetic lethal interaction in non-small cell lung cancer (NSCLC) cells harboring both KRAS and KEAP1 mutations.

This guide will compare and contrast the preclinical profiles of this compound and a suite of direct KRAS inhibitors, providing a framework for understanding their potential applications and the experimental methodologies used to evaluate their efficacy.

Comparative Analysis of Inhibitor Efficacy

The following tables summarize the preclinical data for this compound and a selection of direct KRAS inhibitors. These data are compiled from various preclinical studies and are intended to provide a comparative overview. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cellular Activity of KRAS Pathway Inhibitors
InhibitorTarget(s)Cell Line(s)IC50 / EC50Assay Type
This compound GLUT8KRAS/KEAP1 double mutant NSCLCSelective sensitivity reportedCell Viability
Sotorasib KRAS G12CNCI-H358 (NSCLC)~0.006 µMCell Viability
MIA PaCa-2 (Pancreatic)~0.009 µMCell Viability
Adagrasib KRAS G12CPanel of KRAS G12C mutant lines10 - 973 nM (2D)Cell Viability
0.2 - 1042 nM (3D)Cell Viability
BI-2493 pan-KRAS (inactive state)MKN1 (Gastric, KRAS WT amp)Potent antiproliferative activityCell Viability
NCI-H727 (NSCLC, KRAS G12V)Potent antiproliferative activityCell Viability
AsPC-1 (Pancreatic, KRAS G12D)Potent antiproliferative activityCell Viability
RMC-6236 pan-KRAS (active state)HPAC (Pancreatic, KRAS G12D)1.2 nMCell Growth
Capan-2 (Pancreatic, KRAS G12V)1.4 nMCell Growth
MRTX1133 KRAS G12DHuman and murine PDAC linesSubmicromolarCell Viability
Table 2: In Vivo Antitumor Activity of KRAS Pathway Inhibitors
InhibitorModel TypeCancer TypeDosingTumor Growth Inhibition (TGI) / Regression
This compound XenograftNSCLCNot specifiedData not readily available
Sotorasib XenograftNSCLCDose-dependentTumor regression observed
Adagrasib XenograftNSCLC30-100 mg/kg/dayComplete response at higher doses
BI-2493 CDX and PDXGastric, Esophageal90 mg/kg78% - 140% TGI
RMC-6236 CDX and PDXNSCLC, CRC, PancreaticTolerated dosesProfound and durable tumor regressions
MRTX1133 XenograftPancreatic30 mg/kg b.i.d.Deep tumor regressions, some complete remissions

Signaling Pathways and Mechanisms of Action

The disparate mechanisms of action of this compound and direct KRAS inhibitors are best understood by visualizing their points of intervention in the context of cellular signaling and metabolism.

KRAS_Signaling_and_Metabolism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Signal GLUT8 GLUT8 Glucose_6_P Glucose-6-P GLUT8->Glucose_6_P Glucose_in Glucose Glucose_in->GLUT8 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Glycolysis Glycolysis Glycolysis->Proliferation Energy Production Glucose_6_P->Glycolysis This compound This compound This compound->GLUT8 Direct_KRAS_Inhibitors Direct KRAS Inhibitors (e.g., Sotorasib, Adagrasib, BI-2493, RMC-6236) Direct_KRAS_Inhibitors->KRAS_GDP Direct_KRAS_Inhibitors->KRAS_GTP

KRAS signaling and metabolic pathways with points of inhibition.

Experimental Workflows

The preclinical evaluation of these inhibitors relies on a series of well-defined experimental workflows. The following diagrams illustrate typical workflows for assessing the efficacy of both direct KRAS inhibitors and metabolic inhibitors like this compound.

Experimental_Workflow_Direct_KRAS_Inhibitors start Start: Select KRAS mutant cell lines cell_culture Cell Culture and Inhibitor Treatment start->cell_culture viability_assay Cell Viability Assay (e.g., CellTiter-Glo) cell_culture->viability_assay western_blot Western Blot for p-ERK/Total ERK cell_culture->western_blot in_vivo_model In Vivo Xenograft Model viability_assay->in_vivo_model western_blot->in_vivo_model tgi Tumor Growth Inhibition Assessment in_vivo_model->tgi end End: Efficacy Data tgi->end

Workflow for preclinical assessment of direct KRAS inhibitors.

Experimental_Workflow_Metabolic_Inhibitors start Start: Select KRAS/KEAP1 mutant cell lines cell_culture Cell Culture and This compound Treatment start->cell_culture glucose_uptake 2-DG Uptake Assay cell_culture->glucose_uptake seahorse_assay Seahorse Assay (OCR/ECAR) cell_culture->seahorse_assay clonogenic_assay Clonogenic Survival Assay cell_culture->clonogenic_assay in_vivo_model In Vivo Xenograft Model glucose_uptake->in_vivo_model seahorse_assay->in_vivo_model clonogenic_assay->in_vivo_model tgi Tumor Growth Inhibition Assessment in_vivo_model->tgi end End: Efficacy Data tgi->end

Workflow for preclinical assessment of metabolic inhibitors.

Detailed Experimental Protocols

To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a non-linear regression curve fit.

Western Blot for Phospho-ERK (p-ERK)

Objective: To assess the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK.

Protocol:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.

2-Deoxyglucose (2-DG) Uptake Assay

Objective: To measure the rate of glucose uptake in cells treated with a GLUT inhibitor.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 2-4 hours in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Inhibitor Treatment: Treat the cells with this compound for the desired time.

  • 2-DG Uptake: Add 2-DG to the wells and incubate for 20-30 minutes.

  • Lysis: Wash the cells with ice-cold PBS and lyse the cells.

  • Detection: The accumulated 2-DG-6-phosphate is enzymatically oxidized, generating NADPH. The NADPH is then measured using a colorimetric or fluorometric assay.[2]

  • Data Analysis: Normalize the 2-DG uptake to the protein concentration in each well.

Seahorse XF Cell Mito Stress Test

Objective: To assess the effect of an inhibitor on mitochondrial respiration and glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to attach overnight.

  • Assay Medium: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection: Load the Seahorse XF sensor cartridge with sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of an inhibitor.

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2)/2 is commonly used.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the inhibitor and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the treatment.

Conclusion and Future Perspectives

The field of KRAS-targeted cancer therapy is at an exciting juncture. The success of first-generation KRAS G12C inhibitors has validated direct KRAS inhibition as a viable therapeutic strategy. The development of pan-KRAS inhibitors holds the promise of extending the benefits of targeted therapy to a broader patient population with diverse KRAS mutations.

Concurrently, the exploration of metabolic vulnerabilities, as exemplified by the GLUT8 inhibitor this compound, offers a complementary and potentially synergistic approach. Targeting the metabolic rewiring in KRAS-driven tumors, particularly in the context of specific co-mutations like KEAP1, could overcome intrinsic and acquired resistance to direct KRAS inhibitors.

Future research will likely focus on:

  • Combination Therapies: Combining direct KRAS inhibitors with metabolic inhibitors, immunotherapies, or other targeted agents to achieve deeper and more durable responses.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to a particular KRAS-targeted strategy.

  • Overcoming Resistance: Elucidating the mechanisms of resistance to current KRAS inhibitors and developing novel strategies to circumvent them.

The comprehensive preclinical data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community as we collectively strive to conquer KRAS-driven cancers.

References

Assessing the Reproducibility of SW157765: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative assessment of the experimental results for SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8). Due to the limited publicly available data on this compound, this analysis focuses on the existing information and compares it with alternative therapeutic strategies for its primary target indication: Non-Small Cell Lung Cancer (NSCLC) with KRAS and KEAP1 co-mutations.

This compound: A Targeted Approach to a Metabolic Vulnerability

This compound has been identified as a selective, non-canonical inhibitor of GLUT8.[1] This transporter plays a crucial role in the metabolic reprogramming of cancer cells, particularly in NSCLC harboring both KRAS and KEAP1 mutations. This specific genetic background creates a dependency on alternative nutrient sources, making GLUT8 a potential therapeutic target.

Quantitative Data on this compound

To date, specific quantitative data on the efficacy of this compound in NSCLC cell lines remains scarce in peer-reviewed literature. However, a study investigating its effects in a different context reported the following inhibitory concentrations (IC50):

TargetIC50 Value
GLUT81.2 µM[2]
GLUT21.5 µM[2]

This data indicates that this compound inhibits GLUT8 and GLUT2 with similar potency. Further research is needed to determine its selectivity against other GLUT isoforms and its efficacy in relevant cancer cell lines.

The KRAS/KEAP1 Co-mutation Landscape in NSCLC: A Challenging Therapeutic Target

Concurrent mutations in the KRAS oncogene and the KEAP1 tumor suppressor gene are associated with aggressive tumor growth and resistance to standard therapies, including immunotherapy and chemotherapy.[3][4] This highlights the urgent need for novel therapeutic strategies targeting the specific vulnerabilities of this NSCLC subtype.

Alternative Therapeutic Strategies

Given the limited data on this compound, it is pertinent to consider established and emerging alternative therapeutic approaches for KRAS/KEAP1 mutant NSCLC.

Direct KRAS Inhibitors

The development of direct inhibitors targeting specific KRAS mutations, such as KRAS G12C, has marked a significant advancement in the treatment of NSCLC.

CompoundTargetRepresentative Cell LineIC50 Value
SotorasibKRAS G12C--
AdagrasibKRAS G12C--
Glutaminase Inhibitors

The metabolic reprogramming in KEAP1-mutant cancers creates a dependency on glutamine metabolism. This has led to the investigation of glutaminase inhibitors as a potential therapeutic strategy.

CompoundTargetRepresentative Cell LineIC50 Value
CB-839 (Telaglenastat)Glutaminase--

Note: While preclinical studies have shown the potential of glutaminase inhibition in this context, direct comparative data with this compound is not available.

Experimental Protocols

Detailed experimental protocols for the in-vitro and in-vivo evaluation of this compound in NSCLC models are not yet publicly available. However, a generalized workflow for assessing the efficacy of a targeted inhibitor is presented below.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cell_culture Culture KRAS/KEAP1 mutant NSCLC cell lines treatment Treat cells with This compound (dose-response) cell_culture->treatment xenograft Establish tumor xenografts in immunocompromised mice cell_culture->xenograft Proceed to in vivo viability_assay Assess cell viability (e.g., MTT, CellTiter-Glo) treatment->viability_assay ic50 Determine IC50 values viability_assay->ic50 drug_administration Administer this compound (e.g., oral, i.p.) xenograft->drug_administration tumor_measurement Monitor tumor growth drug_administration->tumor_measurement efficacy Evaluate anti-tumor efficacy tumor_measurement->efficacy

A generalized workflow for evaluating a targeted cancer therapeutic.

Signaling Pathway Perturbation by this compound

This compound is hypothesized to exert its anti-cancer effects by inhibiting GLUT8-mediated glucose transport, thereby disrupting the metabolic processes that are crucial for the survival and proliferation of KRAS/KEAP1 double mutant NSCLC cells.

signaling_pathway cluster_cell KRAS/KEAP1 Mutant NSCLC Cell GLUT8 GLUT8 Metabolism Altered Glucose Metabolism GLUT8->Metabolism Glucose Glucose Glucose->GLUT8 Transport This compound This compound This compound->GLUT8 Inhibition Proliferation Cell Proliferation & Survival Metabolism->Proliferation

Inhibition of GLUT8 by this compound disrupts glucose metabolism.

Conclusion and Future Directions

The available data on this compound, while limited, suggests a potential therapeutic avenue for the challenging KRAS/KEAP1 double mutant NSCLC subtype. However, a comprehensive assessment of its reproducibility and a direct comparison with alternative therapies are currently hampered by the lack of published, peer-reviewed experimental results.

For a thorough evaluation, future research should focus on:

  • Comprehensive in vitro profiling: Determining the IC50 values of this compound across a panel of KRAS/KEAP1 mutant NSCLC cell lines and assessing its selectivity against a broader range of GLUT transporters.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant preclinical models, such as patient-derived xenografts (PDXs).

  • Direct comparative studies: Performing head-to-head comparisons of this compound with other targeted therapies, such as KRAS and glutaminase inhibitors, under standardized experimental conditions.

The publication of such studies will be critical for the scientific community to independently verify the initial findings and to understand the full therapeutic potential of this compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SW157765

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical SW157765 based on established best practices for hazardous laboratory waste. As no specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was publicly available, these procedures are illustrative. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, as a selective non-canonical glucose transporter GLUT8 (SLC2A8) inhibitor used in research, should be treated as hazardous chemical waste unless explicitly determined otherwise by a formal hazard assessment.

Waste Identification and Segregation

The first step in proper disposal is the accurate identification and segregation of waste streams. All items contaminated with this compound must be considered hazardous waste.

Waste Streams:

  • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh papers, pipette tips, and any other solid materials that have come into contact with this compound.

  • Liquid Waste: Encompasses unused or expired solutions of this compound, as well as solvents and rinsates used in its handling and the cleaning of contaminated glassware.

  • Sharps Waste: Consists of any contaminated needles, syringes, or broken glass.

Proper segregation is critical to prevent dangerous chemical reactions.[1] Each waste stream must be collected in a separate, clearly labeled container.

Quantitative Data for Chemical Waste Disposal

The following table summarizes typical quantitative parameters relevant to the disposal of laboratory chemical waste. The values provided are illustrative and should be confirmed with your institution's EHS guidelines.

ParameterGuidelineRationale
pH Range for Neutralization 5.5 - 10.5Most wastewater treatment facilities can handle waste within this pH range.[2] Disposing of highly corrosive waste can damage plumbing.
Container Headspace Leave at least 10% or 1-inch of headspaceAllows for expansion of the contents due to temperature changes or gas evolution, preventing container rupture.[3]
Maximum Satellite Accumulation Time 90 - 180 days (Varies by institution)Regulatory requirement to prevent the long-term storage of hazardous waste in laboratories.[4][5]
Maximum Accumulation Volume Up to 55 gallons of a single waste streamA federal limit for satellite accumulation areas before more stringent storage requirements apply.[4]
Rinsate Collection for Highly Toxic Waste First three rinses of the empty containerFor acutely toxic chemicals, the initial rinses are considered hazardous and must be collected as such.[1]

Experimental Protocol: Neutralization of this compound Waste (Hypothetical)

This protocol outlines a hypothetical procedure for the chemical neutralization of a small quantity of acidic or basic this compound waste solution as a final step before collection by EHS. This should only be performed by trained personnel and after approval from your institution's EHS department.

Objective: To adjust the pH of a liquid this compound waste stream to a neutral range (pH 5.5-10.5) to render it less corrosive.

Materials:

  • This compound waste solution

  • Appropriate neutralizing agent (e.g., 1M sodium hydroxide for acidic waste, 1M hydrochloric acid for basic waste, or sodium bicarbonate).[6]

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

  • Preparation: Don all required PPE. Perform the procedure in a certified chemical fume hood. Place the waste container in secondary containment.[4]

  • Dilution: If the waste is highly concentrated, dilute it to below 10% with an appropriate solvent (as specified in the original experimental protocol) to control the neutralization reaction.[6]

  • Neutralization: Slowly add the neutralizing agent to the stirring waste solution. Monitor the pH of the solution frequently using pH strips or a pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range (typically 5.5-10.5).[3]

  • Labeling and Storage: Securely cap the container. Ensure the hazardous waste label is accurately filled out with all components, including the neutralized products.[7] Store the container in the designated satellite accumulation area.

  • Disposal Request: Arrange for pickup by your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Waste Management & Storage cluster_disposal Final Disposal A Experiment Produces This compound Waste B Identify Waste Type (Solid, Liquid, Sharps) A->B D Solid Waste (e.g., Gloves, Wipes) B->D Solid E Liquid Waste (e.g., Solutions, Rinsate) B->E Liquid F Sharps Waste (e.g., Needles) B->F Sharps C Collect in Separate, Compatible Containers G Affix Hazardous Waste Label C->G D->C E->C F->C H Store in Designated Satellite Accumulation Area G->H I Ensure Secondary Containment & Keep Containers Closed H->I J Container Full or Max Time Reached? I->J J->H No K Request EHS Waste Pickup J->K Yes L EHS Collects Waste for Proper Disposal K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling SW157765

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of SW157765, a selective inhibitor of the glucose transporter GLUT8 (SLC2A8). This document provides critical safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting.

This compound has been identified as a potent inhibitor of GLUT8, showing particular efficacy in Non-Small Cell Lung Cancer (NSCLC) cells with KRAS/KEAP1 double mutations.[1][2][3] As with any chemical compound, adherence to strict safety measures is paramount to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE) and Engineering Controls

Standard laboratory practice for handling chemical compounds should be strictly followed. This includes the use of engineering controls and personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times when handling this compound.
Hand Protection Chemical-resistant Gloves (e.g., Nitrile)Inspect gloves for integrity before each use.
Body Protection Laboratory CoatShould be worn to prevent skin contact.

Engineering Controls:

  • Fume Hood: All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in the event of accidental exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
  • Recommended storage for the powder is at -20°C for up to two years.[2]
  • Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]

2. Preparation of Stock Solutions:

  • All weighing and solution preparation must be performed in a chemical fume hood.
  • Wear all required PPE (safety glasses, gloves, lab coat).
  • To prepare a stock solution, carefully weigh the desired amount of this compound powder.
  • Slowly add the desired solvent (e.g., DMSO) to the powder to avoid splashing.
  • Ensure the compound is fully dissolved before use in experiments.

3. Experimental Use:

  • When treating cells or performing other experimental procedures, continue to wear appropriate PPE.
  • Handle all solutions containing this compound with care to avoid spills.
  • After use, decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and empty containers, should be collected in a designated hazardous waste container.
  • Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the name "this compound".
  • Keep the container sealed when not in use.

3. Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of chemical waste.
  • Contact your EHS department to arrange for the collection and disposal of the hazardous waste container.
  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: Investigating the Effect of this compound on NSCLC Cells

The following is a generalized protocol for studying the effects of this compound on Non-Small Cell Lung Cancer (NSCLC) cell lines. Specific cell lines and assay conditions may require optimization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS/KEAP1 double mutant NSCLC cells.

Materials:

  • KRAS/KEAP1 double mutant NSCLC cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Culture the NSCLC cells in complete medium until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from your stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium and reagent only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value. A study on hepatocyte-specific SLC2A8 found the IC50 of this compound for GLUT8 to be 1.2 µM.[4]

Visualizing Workflows and Pathways

To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Weigh this compound Powder (in Fume Hood) P2 Dissolve in DMSO (to create stock solution) P1->P2 P3 Prepare Serial Dilutions (in culture medium) P2->P3 E2 Treat Cells with This compound Dilutions P3->E2 E1 Seed NSCLC Cells (in 96-well plate) E1->E2 E3 Incubate for 72h E2->E3 E4 Assess Cell Viability (e.g., MTT assay) E3->E4 A1 Measure Absorbance/ Fluorescence E4->A1 A2 Normalize Data to Control A1->A2 A3 Calculate IC50 A2->A3

Caption: Experimental workflow for determining the IC50 of this compound in NSCLC cells.

G cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow Receive Receive and Inspect This compound Store Store in Cool, Dry, Well-ventilated Area Receive->Store Prepare Prepare Solutions in Fume Hood with PPE Store->Prepare Use Conduct Experiment with PPE Prepare->Use Collect Collect Contaminated Waste in Labeled Container Use->Collect Seal Keep Container Sealed Collect->Seal Contact Contact EHS for Pickup Seal->Contact Dispose Professional Disposal Contact->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_downstream Downstream Effects This compound This compound GLUT8 GLUT8 (SLC2A8) This compound->GLUT8 Inhibits Cell KRAS/KEAP1 Mutant NSCLC Cell GLUT8->Cell Transport into Cell Glucose Glucose Glucose->GLUT8 Uptake Glycolysis Glycolysis Cell->Glycolysis Reduced Proliferation Cell Proliferation Glycolysis->Proliferation Inhibited

Caption: Simplified signaling pathway showing the inhibition of GLUT8 by this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.